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  • Product: Ethyl 4,6-dichloro-2-formylnicotinate
  • CAS: 1390657-38-1

Core Science & Biosynthesis

Foundational

Strategic Deployment of Ethyl 4,6-dichloro-2-formylnicotinate in Kinase Inhibitor Discovery: A Technical Blueprint

Executive Summary In modern drug discovery, the architectural design of screening libraries relies heavily on privileged building blocks that offer orthogonal reactivity and high structural rigidity. Ethyl 4,6-dichloro-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural design of screening libraries relies heavily on privileged building blocks that offer orthogonal reactivity and high structural rigidity. Ethyl 4,6-dichloro-2-formylnicotinate (CAS: 1390657-38-1) is a highly specialized, polyfunctionalized pyridine derivative that serves as an ideal precursor for synthesizing pyrido[2,3-d]pyridazine scaffolds. This whitepaper provides an in-depth, self-validating methodological guide for utilizing this building block to construct targeted libraries for High-Throughput Screening (HTS), with a specific focus on ATP-competitive kinase inhibitors.

Structural Rationale & Scaffold Privilege

The strategic value of[1] lies in its precise substitution pattern, which dictates a highly predictable and regioselective synthetic pathway:

  • C2-Formyl and C3-Ethyl Ester: These adjacent, differentially oxidized carbon centers are perfectly poised for cyclocondensation with bidentate nucleophiles (such as hydrazine hydrate). This reaction rapidly constructs the fused pyridazine ring, yielding the rigid pyrido[2,3-d]pyridazine core.

  • C4 and C6 Chlorides: Upon fusion, these halogens map to the C4 and C2 positions of the resulting pyrido[2,3-d]pyridazine system. Their distinct electronic environments allow for sequential, orthogonal functionalization (e.g., SNAr followed by cross-coupling) without the need for cumbersome protection/deprotection steps.

The resulting [2] is a "privileged scaffold" that effectively mimics the adenine ring of ATP. The nitrogen atoms in the fused system act as critical hydrogen-bond acceptors in the hinge region of various kinases, making it a highly sought-after chemotype in oncology and immunology.

Core Experimental Workflow: Library Synthesis

To transform Ethyl 4,6-dichloro-2-formylnicotinate into a screening library, we employ a three-stage synthetic cascade. Every step in this protocol is designed as a self-validating system, ensuring high fidelity before proceeding to the next stage.

Protocol 1: Scaffold Cyclocondensation
  • Causality: Hydrazine hydrate acts as a bis-nucleophile. The more nucleophilic terminal nitrogen attacks the highly electrophilic C2-formyl group to form an intermediate hydrazone, followed by intramolecular cyclization of the secondary nitrogen onto the C3-ester, expelling ethanol and forming the 2,4-dichloro-pyrido[2,3-d]pyridazin-5(6H)-one core.

  • Methodology:

    • Dissolve Ethyl 4,6-dichloro-2-formylnicotinate (1.0 eq) in absolute ethanol (0.2 M).

    • Add hydrazine monohydrate (1.2 eq) dropwise at 0 °C to control the exothermic hydrazone formation.

    • Heat the mixture to reflux (80 °C) for 4 hours to drive the lactamization.

    • Cool to room temperature; the product precipitates as a distinct solid. Filter and wash with cold ethanol.

  • Validation: LC-MS must show the expected [M+H]+ mass with a characteristic 9:6:1 isotopic pattern indicative of two chlorine atoms.

Protocol 2: Regioselective C4-SNAr Amination
  • Causality: In the fused system, the C4-chloride is para to the pyridine nitrogen and ortho to the bridgehead carbon conjugated to the C5-carbonyl. This dual electron-withdrawing effect severely depletes electron density at C4, lowering the activation energy for the Meisenheimer complex. Consequently, C4 undergoes Nucleophilic Aromatic Substitution (SNAr) at room temperature, leaving the C2-chloride intact.

  • Methodology:

    • Suspend the core scaffold (1.0 eq) in N,N-dimethylformamide (DMF).

    • Add the primary aliphatic or aromatic amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir at 25 °C for 12 hours.

    • Quench with water and extract with ethyl acetate.

  • Validation: 1H-NMR must confirm the disappearance of the amine protons and the retention of the C2-chloride (verified by a single remaining downfield aromatic proton shift).

Protocol 3: C2-Buchwald-Hartwig Cross-Coupling
  • Causality: The remaining C2-chloride is insufficiently electrophilic for standard SNAr with weak nucleophiles (e.g., anilines). Therefore, palladium-catalyzed cross-coupling is required to overcome the activation barrier, allowing for the introduction of bulky, hydrophobic groups that probe the kinase deep-pocket.

  • Methodology:

    • Combine the C4-substituted intermediate (1.0 eq), the desired aniline (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane.

    • Degas the mixture via three freeze-pump-thaw cycles.

    • Heat at 100 °C for 8 hours under a nitrogen atmosphere.

    • Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC.

  • Validation: Final purity must be >95% by UPLC-UV (254 nm) before biological screening.

Synthesis SM Ethyl 4,6-dichloro- 2-formylnicotinate (CAS: 1390657-38-1) Cyclization Cyclocondensation (Hydrazine Hydrate) SM->Cyclization Core 2,4-Dichloro-pyrido [2,3-d]pyridazin-5(6H)-one Cyclization->Core SNAr Regioselective SNAr (C4 Amination) Core->SNAr Intermediate C4-Substituted Intermediate SNAr->Intermediate CrossCoupling Buchwald-Hartwig (C2 Amination) Intermediate->CrossCoupling Library Target Library (Kinase Inhibitors) CrossCoupling->Library

Figure 1: Synthetic workflow demonstrating the orthogonal functionalization of the pyrido[2,3-d]pyridazine core.

Biological Application: Targeting the Kinome

Derivatives of the pyrido[2,3-d]pyridazine scaffold have demonstrated profound efficacy in modulating various biological targets. By varying the substituents at C2 and C4, researchers can tune the molecule's selectivity profile across the kinome and other enzyme families[3][4].

Table 1: Benchmark Targets for Pyrido[2,3-d]pyridazine Derivatives
Target EnzymeScaffold Modification StrategyTypical IC50 RangePrimary Disease Indication
p38α MAPK Bulky C2-aryl groups to access the DFG-out pocket10 - 500 nMRheumatoid Arthritis / Inflammation
Aurora Kinase C4-aliphatic amines for solvent-channel interactions15 - 300 nMOncology (Solid Tumors)
COX-2 Conversion to [5]0.5 - 5 µMPain Management / Analgesia
PDE4 [6] rigidification50 - 800 nMAsthma / COPD

High-Throughput Screening (HTS) Methodology

To evaluate the synthesized library, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.

Protocol 4: TR-FRET Assay for p38α MAPK
  • Causality: Highly conjugated heterocyclic compounds often exhibit intrinsic autofluorescence, which causes false positives/negatives in standard fluorescence assays. TR-FRET utilizes a Europium (Eu) chelate donor that has a long fluorescence half-life. By introducing a 50–100 µs measurement delay, short-lived background autofluorescence decays completely, yielding a pristine, target-specific signal.

  • Methodology:

    • Enzyme Reaction: In a 384-well low-volume plate, dispense 5 µL of p38α kinase (1 nM final) and Biotin-ATF2 substrate (50 nM final) in assay buffer (HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20).

    • Compound Addition: Add 50 nL of the library compound (in 100% DMSO) using an acoustic dispenser (e.g., Echo 550).

    • Initiation: Add 5 µL of ATP (at the exact Km​ value of the kinase) to initiate the reaction. Incubate for 60 minutes at 25 °C.

    • Detection: Add 10 µL of detection buffer containing EDTA (to quench the kinase), Eu-anti-phospho-ATF2 antibody (Donor), and Streptavidin-XL665 (Acceptor).

    • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

TRFRET Reaction p38α Kinase + ATP + Biotin-ATF2 + Inhibitor Phosphorylation Substrate Phosphorylation (Inversely proportional to inhibition) Reaction->Phosphorylation Detection Add Eu-anti-pATF2 (Donor) + SA-XL665 (Acceptor) Phosphorylation->Detection FRET TR-FRET Signal (Ex: 320nm / Em: 665nm) Detection->FRET Data Calculate IC50 & Z'-Factor FRET->Data

Figure 2: Logical flow of the TR-FRET kinase assay, illustrating the inverse relationship between inhibitor efficacy and FRET signal.

Data Triage & Hit Validation

A screening protocol is only as reliable as its data triage parameters. To ensure scientific integrity, the following metrics must be strictly enforced before advancing a compound to lead optimization:

Table 2: Assay Quality Control Metrics
MetricAcceptable RangeCausality / Significance
Z'-Factor > 0.5Validates assay robustness; ensures statistical separation between positive (100% inhibition) and negative (DMSO) controls.
Signal-to-Background (S/B) > 5.0Ensures the assay window is sufficiently large to detect weak inhibitors and partial agonists.
Hill Slope (Dose-Response) 0.8 - 1.2Indicates a 1:1 stoichiometric binding model. Deviations suggest compound aggregation, precipitation, or allosteric modulation.
DMSO Tolerance Up to 2% (v/v)Prevents solvent-induced enzyme denaturation during acoustic compound transfer.

Hits that pass these criteria should be subjected to orthogonal validation (e.g., Surface Plasmon Resonance) to confirm direct, reversible binding to the target kinase.

References

  • F. A. Bassyouni, et al. (2015). "Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Advances in Biological Chemistry. Available at:[Link]

  • A. M. Al-Majid, et al. (2024). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. Available at:[Link]

  • G. Cignarella, et al. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules. Available at:[Link]

Sources

Exploratory

Spectroscopic characterization (NMR, IR) of Ethyl 4,6-dichloro-2-formylnicotinate

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4,6-dichloro-2-formylnicotinate Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4,6-dichloro-2-formylnicotinate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Ethyl 4,6-dichloro-2-formylnicotinate, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural elucidation of this molecule. By synthesizing data from structurally related analogs and fundamental spectroscopic principles, this guide offers a robust framework for the characterization of this and similar substituted pyridine compounds. We will explore the causal relationships between the molecular structure and its spectral output, providing detailed, field-proven protocols for data acquisition and interpretation.

Introduction: The Significance of Ethyl 4,6-dichloro-2-formylnicotinate

Ethyl 4,6-dichloro-2-formylnicotinate is a highly functionalized pyridine derivative. Its structure, featuring two chlorine atoms, an ethyl ester, and a formyl group, presents a unique electronic environment that is reflected in its spectroscopic signature. The chloro-substituents at the 4 and 6 positions act as excellent leaving groups in nucleophilic substitution reactions, while the formyl and ester groups offer sites for further chemical modification.[1][2] This versatility makes it a valuable precursor in the synthesis of a variety of complex molecules with potential biological activity.[1][2] Accurate and unambiguous structural confirmation is therefore paramount, and this guide provides the necessary tools for achieving this through NMR and IR spectroscopy.

Below is the chemical structure of Ethyl 4,6-dichloro-2-formylnicotinate:

Caption: Molecular Structure of Ethyl 4,6-dichloro-2-formylnicotinate.

¹H NMR Spectroscopic Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Ethyl 4,6-dichloro-2-formylnicotinate is expected to show four distinct signals. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom in the pyridine ring, the two chlorine atoms, the formyl group, and the ethyl ester group.[3][4]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aldehyde-H10.1 - 10.5Singlet (s)1HN/A
Pyridine H-58.0 - 8.2Singlet (s)1HN/A
Methylene (-OCH₂CH₃)4.3 - 4.5Quartet (q)2H~7.1
Methyl (-OCH₂CH₃)1.3 - 1.5Triplet (t)3H~7.1
Rationale for Chemical Shift Assignments
  • Aldehyde Proton (10.1 - 10.5 ppm): The formyl proton is significantly deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring. This results in a characteristic downfield chemical shift.

  • Pyridine H-5 (8.0 - 8.2 ppm): The sole proton on the pyridine ring is at position 5. It is deshielded by the electronegative nitrogen atom and the two chlorine atoms. In the related compound, Ethyl 4,6-dichloronicotinate, the corresponding proton (H-5) appears at approximately 7.95 ppm.[2] The presence of the additional electron-withdrawing formyl group at the 2-position in the target molecule is expected to cause a further downfield shift for H-5. Due to the absence of adjacent protons, this signal will appear as a singlet.

  • Ethyl Ester Protons:

    • Methylene (-OCH₂CH₃, 4.3 - 4.5 ppm): These protons are adjacent to the electron-withdrawing oxygen atom of the ester group, causing them to be deshielded. They will appear as a quartet due to coupling with the three neighboring methyl protons. For Ethyl 4,6-dichloronicotinate, this signal is observed at 4.34 ppm.[2]

    • Methyl (-OCH₂CH₃, 1.3 - 1.5 ppm): These protons are further from the electronegative groups and are therefore more shielded. They will appear as a triplet due to coupling with the two neighboring methylene protons. For Ethyl 4,6-dichloronicotinate, this signal is at 1.31 ppm.[2]

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the obtained data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Ethyl 4,6-dichloro-2-formylnicotinate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.[5][6]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[5]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.[5][7]

    • The instrument's magnetic field should be shimmed to achieve optimal homogeneity.

    • Acquire the spectrum at a constant temperature, typically 298 K.[6]

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopic Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of Ethyl 4,6-dichloro-2-formylnicotinate is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde C=O185 - 195
Ester C=O160 - 165
Pyridine C-2150 - 155
Pyridine C-6148 - 153
Pyridine C-4145 - 150
Pyridine C-3130 - 135
Pyridine C-5120 - 125
Methylene (-OCH₂)60 - 65
Methyl (-CH₃)13 - 16
Rationale for Chemical Shift Assignments

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms and functional groups.[8]

  • Carbonyl Carbons: The aldehyde and ester carbonyl carbons are the most deshielded due to the double bond to oxygen, appearing at the lowest field.

  • Pyridine Ring Carbons: The carbons of the pyridine ring will have distinct chemical shifts based on their substitution and proximity to the nitrogen and electron-withdrawing groups. Carbons directly attached to chlorine (C-4 and C-6) and the formyl and ester groups (C-2 and C-3) will be significantly deshielded. C-5, being the only carbon attached to a hydrogen, is expected to be the most shielded of the aromatic carbons.

  • Ethyl Ester Carbons: The methylene carbon (-OCH₂) is deshielded by the adjacent oxygen atom, while the terminal methyl carbon (-CH₃) is the most shielded carbon in the molecule.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent, due to the lower natural abundance of ¹³C.

  • Instrumental Setup and Data Acquisition:

    • Acquire the spectrum on a spectrometer with a corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).[7]

    • A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

    • A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9][10]

Predicted IR Absorption Bands

The IR spectrum of Ethyl 4,6-dichloro-2-formylnicotinate will be characterized by several key absorption bands.

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibrational Mode
C-H (aldehyde)2820-2880 and 2720-2780MediumC-H stretch
C=O (aldehyde)1700-1720StrongC=O stretch
C=O (ester)1725-1745StrongC=O stretch
C=N, C=C (aromatic)1450-1600Medium to StrongRing stretching
C-O (ester)1100-1300StrongC-O stretch
C-Cl600-800Medium to StrongC-Cl stretch
Rationale for Absorption Band Assignments
  • Carbonyl Stretching (C=O): The molecule possesses two carbonyl groups, which will give rise to strong absorption bands.[11][12] The ester carbonyl typically absorbs at a slightly higher frequency than the aldehyde carbonyl. The conjugation with the aromatic ring will lower the frequency of both carbonyl stretches compared to their aliphatic counterparts.

  • Aldehyde C-H Stretching: The C-H bond of the aldehyde group exhibits two characteristic, medium-intensity stretching bands.[12]

  • Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: The C-O single bond stretching of the ester group will result in a strong absorption band.

  • C-Cl Stretching: The carbon-chlorine stretching vibrations will be observed in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • For a solid sample, the KBr pellet technique or Attenuated Total Reflectance (ATR) can be used.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent disk.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.[13]

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first.

    • Acquire the sample spectrum and ratio it against the background spectrum to obtain the final absorbance or transmittance spectrum. The typical range for analysis is 4000-400 cm⁻¹.[9]

Integrated Spectroscopic Workflow and Structural Confirmation

The definitive structural elucidation of Ethyl 4,6-dichloro-2-formylnicotinate is achieved through the synergistic interpretation of ¹H NMR, ¹³C NMR, and IR data.

cluster_0 Spectroscopic Analysis Workflow Sample Ethyl 4,6-dichloro-2-formylnicotinate Sample H_NMR ¹H NMR Spectroscopy Sample->H_NMR C_NMR ¹³C NMR Spectroscopy Sample->C_NMR IR IR Spectroscopy Sample->IR Data_Integration Integrated Data Analysis H_NMR->Data_Integration C_NMR->Data_Integration IR->Data_Integration Structure_Confirmation Structural Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the Spectroscopic Characterization and Structural Confirmation.

This integrated approach provides a self-validating system. For instance, the presence of the aldehyde group predicted by the characteristic ¹H NMR signal at ~10.3 ppm and the ¹³C NMR signal at ~190 ppm is confirmed by the C=O and C-H stretching vibrations in the IR spectrum. Similarly, the ethyl ester group is confirmed by the quartet and triplet in the ¹H NMR, the corresponding signals in the ¹³C NMR, and the C=O and C-O stretches in the IR spectrum.

Conclusion

This technical guide has provided a detailed framework for the spectroscopic characterization of Ethyl 4,6-dichloro-2-formylnicotinate using ¹H NMR, ¹³C NMR, and IR spectroscopy. By understanding the influence of the various functional groups on the spectroscopic output, researchers can confidently identify and confirm the structure of this important chemical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results.

References

  • Rani, M., Singh, P., & Singh, R. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Physics, 9(2), 287-292.
  • Abdel-Shafy, H. I. (1979). A study of the vibrational spectra of some monosubstituted pyridines. Digital Commons @ NJIT.
  • Wilmshurst, J. K., & Bernstein, H. J. (1957). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1194. [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Canadian Science Publishing. [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. ResearchGate. [Link]

  • Brzezinski, B., & Szafran, M. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 15(11), 515-520.
  • DeBeer, S., et al. (2011). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 50(15), 7086-7095.
  • Gomez, M. V., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 849-856.
  • Abraham, R. J., et al. (2001). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 39(8), 491-503.
  • Carman, R. M. (1969). The Proton Nuclear Magnetic Resonance Spectra of Pyridines. Bureau of Mines Bulletin 657.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the ¹H NMR Spectroscopy of Ethyl 6-chloro-4-(methylamino)
  • BenchChem. (2025).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • FAQ. (2021).
  • PubChem. (n.d.). Ethyl 4,6-dichloro-2-methylnicotinate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Decoloration Rates of a Photomerocyanine Dye as a Visual Probe Into Hydrogen Bonding.
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • IOSR Journal. (2013). Simulation of IR Spectra of Some Organic Compounds-A Review.
  • Chemistry LibreTexts. (2022). 8.4: Infrared (IR) Spectroscopy.
  • Yale-New Haven Teachers Institute. (n.d.). Infrared Spectroscopy: A Key to Organic Structure.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

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Foundational

Toxicity and In Vitro Safety Profiling of Ethyl 4,6-dichloro-2-formylnicotinate: A Predictive and Empirical Framework

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary Ethyl 4,6-dichloro-2-formylnicotinate (CAS: 1390...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Ethyl 4,6-dichloro-2-formylnicotinate (CAS: 1390657-38-1) is a highly functionalized pyridine derivative widely utilized as a building block in the synthesis of complex pharmaceuticals and agrochemicals. According to standard safety data, the compound carries GHS hazard statements for acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319)[1]. However, beyond basic occupational hazards, its chemical architecture presents specific structural alerts that necessitate rigorous in vitro safety profiling before downstream derivatives can advance into preclinical development.

As a Senior Application Scientist, I have designed this guide to move beyond generic screening. This whitepaper establishes a targeted, self-validating in vitro framework that interrogates the exact mechanistic liabilities of this scaffold: aldehyde reactivity and electrophilic aromatic substitution.

Structural Liabilities and Predictive Toxicology

To design an effective safety screening cascade, we must first deconstruct the molecule's reactive centers. Ethyl 4,6-dichloro-2-formylnicotinate possesses two primary functional groups of toxicological concern:

  • The 2-Formyl Group (Aldehyde): Aldehydes are "hard" electrophiles. They are highly prone to forming Schiff bases with primary amines, such as the ϵ -amino groups of lysine residues in proteins or exocyclic amino groups in nucleic acids. This reactivity flags the compound for potential mutagenicity (DNA cross-linking) and idiosyncratic immune reactions (haptenization).

  • The 4,6-Dichloro-Pyridine Core: The electron-withdrawing nature of the pyridine nitrogen, combined with the ester and formyl groups, renders the 4,6-positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In a biological system, "soft" nucleophiles like Glutathione (GSH) can attack these positions, leading to rapid GSH depletion, oxidative stress, and subsequent hepatotoxicity.

ToxicityPathways Compound Ethyl 4,6-dichloro- 2-formylnicotinate Aldehyde 2-Formyl Group (Aldehyde) Compound->Aldehyde Dichloro 4,6-Dichloro Substitution Compound->Dichloro Schiff Schiff Base Formation (Protein/DNA Binding) Aldehyde->Schiff SNAr SNAr Reaction (GSH Depletion) Dichloro->SNAr Genotox Mutagenicity (Ames Positive Risk) Schiff->Genotox Hepatotox Hepatotoxicity (Cell Death) SNAr->Hepatotox

Caption: Predictive toxicity pathways for Ethyl 4,6-dichloro-2-formylnicotinate.

In Vitro Safety Profiling Workflows

To empirically validate the predictive liabilities outlined above, we deploy a parallel screening workflow. Each protocol below is engineered as a self-validating system , ensuring that negative results are true negatives rather than assay failures.

Workflow Start Compound Master Stock (10 mM in DMSO) Genotox OECD 471 Ames Test (Pre-incubation method) Start->Genotox Metab GSH Trapping Assay (LC-MS/MS) Start->Metab Cardio hERG Patch Clamp (ICH S7B) Start->Cardio Cyto HepG2 Cytotoxicity (ATP Luminescence) Start->Cyto Decision Safety Margin Calculation (IC50 / Cmax) Genotox->Decision Metab->Decision Cardio->Decision Cyto->Decision

Caption: Parallel in vitro safety profiling workflow for early risk assessment.

Genotoxicity: Enhanced Ames Test (OECD 471)

Because aldehydes can be volatile and require prolonged contact to form stable DNA adducts, the standard plate incorporation method is insufficient. We must use the pre-incubation method as outlined in OECD 471 guidelines[2].

Causality: Pre-incubating the bacteria with the test article and S9 fraction in a liquid medium maximizes the collision frequency between the reactive formyl group and bacterial DNA before the compound can degrade or volatilize.

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth to a density of 1−2×109 cells/mL.

  • Pre-Incubation: In a sterile culture tube, combine 0.1 mL of bacterial suspension, 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions), and 0.05 mL of Ethyl 4,6-dichloro-2-formylnicotinate (dissolved in DMSO at 5 concentrations ranging from 1.5 to 5000 µ g/plate ).

  • Incubation: Shake the tubes gently at 37°C for 20 minutes.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the tube, vortex briefly, and pour onto minimal glucose agar plates.

  • Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

Self-Validation System:

  • Metabolic Competence: 2-aminoanthracene (+S9) must induce a >3-fold increase in revertants to prove the S9 liver fraction is actively generating reactive metabolites.

  • Strain Sensitivity: Sodium azide (-S9, TA100) and 9-Aminoacridine (-S9, TA1537) must yield positive responses.

Reactive Metabolite Trapping: GSH Adduction Assay

To assess the SNAr liability of the 4,6-dichloro substitution, we utilize a Glutathione (GSH) trapping assay coupled with High-Resolution Mass Spectrometry (HRMS)[3].

Causality: If the compound acts as a direct electrophile, it will covalently bind to the free thiol of GSH. Detecting these adducts in vitro predicts a high risk of drug-induced liver injury (DILI) in vivo.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM, 1 mg/mL protein), 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration).

  • Reaction: Incubate at 37°C for 60 minutes in a shaking water bath.

  • Quenching: Stop the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a quadrupole orbitrap HRMS. Utilize a neutral loss scan of 129 Da (loss of the γ -glutamyl moiety) to selectively identify GSH adducts.

Self-Validation System:

  • Positive Control: Acetaminophen (10 µM) must be included. Detection of the NAPQI-GSH adduct validates the oxidative capacity of the microsomes and the sensitivity of the MS method.

Cardiotoxicity: hERG Patch Clamp (ICH S7B)

Pyridine derivatives frequently interact with the hydrophobic pocket of the hERG potassium channel. We evaluate this using automated whole-cell patch-clamp electrophysiology, adhering to ICH S7B best practices.

Causality: Inhibition of the rapid delayed rectifier potassium current ( IKr​ ) prolongs the ventricular action potential, leading to QT interval prolongation and a risk of Torsade de Pointes.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the human ether-a-go-go-related gene (hERG).

  • Electrophysiology Setup: Use a planar patch-clamp system. Maintain the extracellular recording solution at physiological temperature (37°C ± 1°C) to prevent temperature-dependent artifacts.

  • Voltage Protocol: Apply a depolarizing pulse from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Compound Application: Perfuse Ethyl 4,6-dichloro-2-formylnicotinate at increasing concentrations (0.1, 1, 10, 30 µM). Allow 3-5 minutes per concentration to reach steady-state block.

  • Data Analysis: Measure the peak tail current amplitude and calculate the IC50​ using a Hill equation fit.

Self-Validation System:

  • Assay Sensitivity: E-4031 (positive control) must yield an IC50​ between 10-50 nM.

  • Seal Quality: Only cells with a seal resistance >1 G Ω and access resistance <10 M Ω are included in the analysis.

Quantitative Data Summary

The following table outlines the target safety thresholds and expected baseline parameters for a structurally similar reactive intermediate. These metrics serve as the benchmark for determining if the compound can be safely advanced or if structural optimization (e.g., masking the aldehyde) is required.

Assay CategorySpecific TestTarget Safety ThresholdInterpretation of Failure
Genotoxicity Ames Test (OECD 471)< 2-fold increase in revertants vs. vehicle controlDirect DNA mutation risk; likely requires structural redesign.
Metabolic Reactivity GSH Trapping (LC-MS/MS)Adduct formation < 5% of parent compound peak areaHigh risk of GSH depletion and hepatotoxicity (DILI).
Cardiotoxicity hERG Patch Clamp (ICH S7B) IC50​ > 30 µM (or >30x expected Cmax​ )Risk of QT prolongation; requires in vivo telemetry follow-up.
General Cytotoxicity HepG2 Cell Viability (ATP) IC50​ > 50 µMGeneral mitochondrial or membrane disruption.

References

  • Sigma-Aldrich. "Ethyl 4,6-dichloro-2-formylnicotinate | 1390657-38-1 Safety Data Sheet". Sigma-Aldrich.
  • Organisation for Economic Co-operation and Development (OECD). "Test Guideline No. 471: Bacterial Reverse Mutation Test". OECD Guidelines for the Testing of Chemicals.
  • National Institutes of Health (NIH) / PubMed. "Rapid Screening and Characterization of Glutathione-Trapped Reactive Metabolites". Analytical Chemistry / PubMed.
  • European Medicines Agency (EMA) / ICH. "ICH guideline E14/S7B: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation". EMA Official Documentation.

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for Ethyl 4,6-dichloro-2-formylnicotinate derivatives

Application Note: Synthesis Protocol and Structural Utility of Ethyl 4,6-dichloro-2-formylnicotinate Derivatives Executive Summary & Chemical Significance Ethyl 4,6-dichloro-2-formylnicotinate (CAS 1390657-38-1) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol and Structural Utility of Ethyl 4,6-dichloro-2-formylnicotinate Derivatives

Executive Summary & Chemical Significance

Ethyl 4,6-dichloro-2-formylnicotinate (CAS 1390657-38-1) is a highly versatile, polyfunctionalized pyridine scaffold widely utilized in advanced organic synthesis and drug discovery[1]. The molecule is characterized by three distinct electrophilic centers—the C4 and C6 chlorides, and the C2 formyl group—anchored around a C3 carboxylate directing group. This unique spatial arrangement makes it an invaluable precursor for the divergent synthesis of fused aza-heterocycles, particularly naphthyridinones and pyrido-pyrimidines, which are critical pharmacophores in modern kinase inhibitors[2].

Mechanistic Insights: The Riley Oxidation

The most reliable synthetic route to the 2-formyl derivative involves the targeted oxidation of its 2-methyl precursor, Ethyl 4,6-dichloro-2-methylnicotinate (CAS 686279-09-4)[2]. This transformation is classically achieved via a Riley Oxidation using Selenium Dioxide ( SeO2​ ).

Causality & Expert Rationale: Why does SeO2​ selectively oxidize the C2-methyl group without degrading the pyridine ring? The strongly electron-withdrawing nature of the pyridine nitrogen significantly increases the acidity of the α -methyl protons. Under thermal activation, this promotes tautomerization to an enamine-like intermediate. SeO2​ undergoes an ene-type reaction with this tautomer to form an allylselenic acid intermediate. This is followed by a [2,3]-sigmatropic rearrangement and subsequent elimination to yield the aldehyde and elemental selenium ( Se0 )[3]. The presence of the electron-withdrawing 4,6-dichloro and 3-carboxylate groups further modulates the ring's electronics, preventing over-oxidation to the picolinic acid derivative when stoichiometry and temperature are strictly controlled[4].

Quantitative Reagent Data

To ensure a self-validating and reproducible system, the precise stoichiometry required for a 10.0 mmol scale reaction is summarized below.

ReagentMW ( g/mol )EquivalentsAmountOperational Role
Ethyl 4,6-dichloro-2-methylnicotinate 234.081.02.34 g (10.0 mmol)Substrate
Selenium Dioxide ( SeO2​ ) 110.961.51.66 g (15.0 mmol)Oxidant
1,4-Dioxane (Anhydrous) 88.11Solvent25 mLReaction Medium
Celite 545 N/AAs needed~2.0 gFiltration Aid

Step-by-Step Experimental Protocol

Step 1: Reaction Setup In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4,6-dichloro-2-methylnicotinate (2.34 g, 10.0 mmol) in 25 mL of anhydrous 1,4-dioxane.

Step 2: Oxidant Addition Add Selenium Dioxide (1.66 g, 15.0 mmol) in one single portion. Expert Insight: SeO2​ is highly toxic and hygroscopic. Using exactly 1.5 equivalents ensures complete conversion of the starting material while acting as a thermodynamic safeguard against over-oxidation to the carboxylic acid[3].

Step 3: Thermal Activation Purge the system with nitrogen and heat the reaction mixture to a gentle reflux (100–105 °C) for 12–16 hours. Causality: The inert N2​ atmosphere prevents aerobic oxidation of the newly formed aldehyde. 1,4-Dioxane is chosen because its boiling point perfectly aligns with the thermal activation energy required for the [2,3]-sigmatropic rearrangement of the organoselenium intermediate[4].

Step 4: Termination & Filtration Once TLC (Hexane:EtOAc, 4:1) indicates the complete consumption of the starting material, cool the dark red/black suspension to room temperature. The black precipitate is elemental selenium ( Se0 ). Filter the mixture through a tightly packed pad of Celite, washing the filter cake thoroughly with ethyl acetate ( 3×20 mL) to ensure complete product recovery.

Step 5: Aqueous Workup Concentrate the filtrate under reduced pressure to remove the 1,4-dioxane. Redissolve the crude residue in EtOAc (50 mL) and wash sequentially with saturated aqueous NaHCO3​ (30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2​SO4​ .

Step 6: Purification Concentrate the organic layer to yield a crude oil. Purify via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in Hexanes) to afford Ethyl 4,6-dichloro-2-formylnicotinate as a pale yellow solid/oil.

Synthetic_Workflow A 1. Substrate Preparation Ethyl 4,6-dichloro-2-methylnicotinate in Anhydrous 1,4-Dioxane B 2. Riley Oxidation Add 1.5 eq SeO2, Reflux 12-16h (N2 Atmosphere) A->B C 3. Filtration Cool to RT, Filter through Celite (Removes Se0 precipitate) B->C D 4. Aqueous Workup Concentrate, EtOAc extraction, Wash with NaHCO3 & Brine C->D E 5. Purification Silica Gel Flash Chromatography (Hexane:EtOAc Gradient) D->E F 6. Final Product Ethyl 4,6-dichloro-2-formylnicotinate E->F

Figure 1: Step-by-step synthetic workflow for the Riley oxidation of the 2-methylnicotinate precursor.

Critical Parameters & Troubleshooting

  • Incomplete Conversion: If starting material persists after 16 hours, it is often due to wet 1,4-dioxane. Water competitively hydrates the SeO2​ , forming selenous acid ( H2​SeO3​ ), which alters the reaction kinetics and internal redox dynamics[4]. Always use strictly anhydrous solvents.

  • Handling Selenium Waste: Elemental selenium ( Se0 ) is a toxic byproduct. Never allow the Celite filter cake to dry out completely in the ambient atmosphere, as finely divided selenium powder poses a severe inhalation hazard. Dispose of the filter cake immediately in designated heavy-metal waste containers.

Applications in Drug Discovery

The 2-formyl group of Ethyl 4,6-dichloro-2-formylnicotinate is highly reactive toward nitrogenous nucleophiles. Condensation of the C2-formyl group with primary amines or hydrazines, followed by intramolecular cyclization via SN​Ar displacement at the C4-chloro position or amidation at the C3-carboxylate, rapidly generates complex bicyclic systems.

Recent advancements in oncology have heavily relied on this exact scaffold. For example, the synthesis of substituted naphthyridinones—which act as highly potent inhibitors of the JAK2 V617F mutation (a primary driver in myeloproliferative neoplasms)—utilizes the 4,6-dichloro-nicotinate framework to build the core hinge-binding motif of the kinase inhibitor[2].

Drug_Discovery_Logic A Ethyl 4,6-dichloro- 2-formylnicotinate B C2-Formyl Condensation A->B C C4/C6-Chloro SNAr Displacement A->C D Naphthyridinones (JAK2 Inhibitors) B->D E Pyrido-pyrimidines (Kinase Scaffolds) B->E C->D C->E

Figure 2: Divergent logic pathway for utilizing the nicotinate scaffold in drug discovery.

References

  • Title: US11691971B2 - Naphthyridinone compounds as JAK2 V617F inhibitors Source: Google Patents URL
  • Title: Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Selenous Acid in an Aromatic Framework: Insights Into a Temperature-Sensitive Internal Redox System from the Solid State Source: ACS Publications (Inorganic Chemistry) URL: [Link]

Sources

Application

Applications of Ethyl 4,6-dichloro-2-formylnicotinate in pyridine-based drug design

Advanced Application Note: Exploiting Ethyl 4,6-Dichloro-2-formylnicotinate in the Rational Design of Pyrido-Fused Therapeutics Executive Summary & Strategic Significance In the landscape of modern rational drug design,...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Exploiting Ethyl 4,6-Dichloro-2-formylnicotinate in the Rational Design of Pyrido-Fused Therapeutics

Executive Summary & Strategic Significance

In the landscape of modern rational drug design, highly functionalized pyridine scaffolds serve as critical building blocks for novel heteroaryl therapeutics. Ethyl 4,6-dichloro-2-formylnicotinate (CAS 1390657-38-1) is a remarkably versatile, tetra-orthogonal scaffold[1]. Featuring an aldehyde, an ethyl ester, and two differentially activated chlorides on a single pyridine ring, it enables the rapid, modular assembly of complex bicyclic systems such as pyrido[2,3-d]pyridazines and naphthyridines.

Recently, this specific scaffold has been pivotal in the development of next-generation sodium channel (Nav1.7) inhibitors designed for the treatment of severe pain ()[2]. By leveraging its predictable regiochemistry, medicinal chemists can construct rigid pharmacophores that precisely orient hydrogen-bond acceptors and lipophilic vectors into the Nav1.7 allosteric binding pockets.

Scaffold Reactivity Profiling

The synthetic utility of ethyl 4,6-dichloro-2-formylnicotinate lies in the distinct electronic and steric environments of its four functional groups. This allows for sequential, chemoselective transformations without the need for excessive protecting group manipulations.

Table 1: Orthogonal Reactivity and Derivatization Metrics

Reactive SiteFunctional GroupSynthetic UtilityPreferred ReagentsTypical Yield
C2 Formyl (-CHO)Hydrazone formation, OlefinationBoc-hydrazine, Wittig reagents85–95%
C3 Ethyl EsterIntramolecular cyclizationDeprotected hydrazines, Amines75–88%
C4 Chloride (-Cl)Regioselective SNArAlkoxides (NaH/BnOH), Aliphatic amines70–90%
C6 Chloride (-Cl)Late-stage cross-couplingBoronic acids, Pd(dppf)Cl₂, Base65–85%

Application Workflow: Synthesis of Pyrido[2,3-d]pyridazine Scaffolds

The primary application of this nicotinate derivative in neuro-therapeutic design is its conversion into a pyrido[2,3-d]pyridazine core. The proximity of the C2-formyl and C3-ester groups makes it an ideal precursor for condensation with hydrazines.

Workflow A Ethyl 4,6-dichloro-2-formylnicotinate (Starting Material) B Boc-Hydrazine Condensation (Dioxane, 16h, RT) A->B C Hydrazone Intermediate (Stable, Isolable) B->C D Boc Deprotection & Cyclization (Acidic to Basic Shift) C->D E Pyrido[2,3-d]pyridazine Core (Key Pharmacophore) D->E F Regioselective SNAr (C4 Derivatization) E->F G Target Nav1.7 Inhibitor (Analgesic Candidate) F->G

Synthetic workflow for pyrido[2,3-d]pyridazine scaffolds from the nicotinate precursor.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating and mechanistically sound. The following procedures are adapted from validated pharmaceutical workflows for synthesizing Nav channel inhibitors[2].

Protocol A: Regioselective Hydrazone Condensation

Objective: Synthesize ethyl 2-[(E)-(tert-butoxycarbonylhydrazono)methyl]-4,6-dichloro-pyridine-3-carboxylate.

  • Reaction Setup: In an oven-dried reaction vial under argon, dissolve ethyl 4,6-dichloro-2-formylnicotinate (2.0 g, 8.06 mmol) in anhydrous 1,4-dioxane (30 mL).

  • Reagent Addition: Add tert-butyl N-aminocarbamate (Boc-hydrazine) (1.28 g, 9.69 mmol, 1.2 eq) in a single portion.

  • Execution: Stir the reaction mixture at room temperature (20–25 °C) for 16 hours.

  • Workup: Evaporate the solvent in vacuo. Purify the crude residue via silica gel column chromatography (gradient: 0 to 50% ethyl acetate in hexanes).

  • Causality & Rationale: Dioxane is specifically chosen over alcoholic solvents (like methanol or ethanol) to prevent competitive transesterification at the C3 ester or hemiacetal formation at the highly electrophilic C2 aldehyde. Boc-protected hydrazine is utilized instead of free hydrazine hydrate; free hydrazine is excessively nucleophilic and would trigger premature, uncontrolled cyclization or unselective SNAr at the C4/C6 chlorides.

  • Self-Validation & QC: Analyze the product via ¹H NMR (CDCl₃). The protocol is validated upon the complete disappearance of the sharp starting material aldehyde singlet (~10.2 ppm) and the emergence of a new hydrazone CH=N proton at ~8.5 ppm, alongside a broad singlet for the Boc-NH group (~8.1 ppm).

Protocol B: Deprotection and Intramolecular Cyclization

Objective: Construct the 2,4-dichloro-pyrido[2,3-d]pyridazin-5-ol core.

  • Deprotection: Dissolve the hydrazone intermediate (2.0 g) in 4M HCl in dioxane (15 mL). Stir at room temperature for 2 hours. Concentrate to dryness to yield the free hydrazine hydrochloride salt.

  • Cyclization: Resuspend the crude salt in absolute ethanol (20 mL). Add triethylamine (3.0 eq) dropwise to neutralize the salt and establish mild basicity.

  • Execution: Heat the mixture to 80 °C for 4 hours. Cool to room temperature, concentrate, and triturate with cold water to precipitate the cyclized core. Filter and dry under high vacuum.

  • Causality & Rationale: A two-step, one-pot approach ensures clean deprotection before cyclization. Attempting to heat the Boc-protected species directly can lead to thermal degradation. Diluting the deprotected intermediate in ethanol with a mild base (Et₃N) favors the intramolecular attack of the primary amine onto the C3 ethyl ester, expelling ethanol to form the fused pyridazinone ring.

  • Self-Validation & QC: LCMS analysis must show the desired [M+H]⁺ mass corresponding to the loss of the Boc group (-100 Da) and the subsequent loss of ethanol (-46 Da) from the parent mass.

Protocol C: Cryogenic Regioselective SNAr at C4

Objective: Introduce a pharmacophoric ether linkage (e.g., 4-benzyloxy substitution) with strict regiocontrol.

  • Alkoxide Generation: To a solution of benzyl alcohol (0.5 mL, 4.83 mmol) in anhydrous DMF (20 mL) at 0 °C under argon, carefully add sodium hydride (60% dispersion in mineral oil, 200 mg, 5.0 mmol). Stir for 1 hour.

  • Cryogenic Addition: Cool the alkoxide solution strictly to -40 °C. Slowly add the cyclized pyrido[2,3-d]pyridazine core (4.33 mmol).

  • Execution: Stir at -40 °C for 2 hours, then slowly warm to -20 °C and hold for 1 hour. Quench with saturated aqueous NH₄Cl (10 mL) at -10 °C.

  • Workup: Partition between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Triturate with ethyl acetate to isolate the pure product.

  • Causality & Rationale: The C4 chlorine is highly activated by the adjacent fused pyridazine system and the pyridine nitrogen. Running the reaction at cryogenic temperatures (-40 °C) is critical; it kinetically traps the nucleophile at the highly electrophilic C4 position, entirely preventing competitive or bis-substitution at the C6 chlorine[2].

  • Self-Validation & QC: ¹H NMR validation requires the integration of the benzyloxy CH₂ protons (singlet, ~5.3 ppm) and the retention of a single aromatic proton from the pyridine ring, confirming mono-substitution.

Pharmacological Application: Nav1.7 Channel Inhibition

The ultimate goal of synthesizing these pyrido-pyridazine derivatives is their application as potent, subtype-selective inhibitors of the Nav1.7 sodium channel. Nav1.7 is preferentially expressed in peripheral nociceptors (pain-sensing neurons) and is a genetically validated target for severe pain disorders. The rigid heteroaryl core synthesized from ethyl 4,6-dichloro-2-formylnicotinate acts as a geometric scaffold, projecting the C4-alkoxy and C6-aryl groups into the voltage-sensing domain of the channel, stabilizing it in a closed, inactive state.

Pathway Stimulus Noxious Stimuli (Thermal/Mechanical) Nav17 Nav1.7 Sodium Channel (Peripheral Nociceptors) Stimulus->Nav17 Depolarization Membrane Depolarization (Action Potential Generation) Nav17->Depolarization Transmission Synaptic Transmission (Spinal Cord) Depolarization->Transmission Pain Pain Perception (Central Nervous System) Transmission->Pain Drug Pyrido[2,3-d]pyridazine Drug (Synthesized Inhibitor) Drug->Nav17 Allosteric Blockade

Mechanism of action for Nav1.7 channel inhibition in pain signaling pathways.

References

  • Heteroaryl compounds for the treatment of pain (WO2023205778A1)

Sources

Method

Application Note: Chemoselective Reductive Amination of Ethyl 4,6-Dichloro-2-formylnicotinate

Executive Summary & Mechanistic Rationale Ethyl 4,6-dichloro-2-formylnicotinate (CAS: 1390657-38-1) is a highly functionalized pyridine building block widely utilized in the development of pharmaceuticals and agrochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Ethyl 4,6-dichloro-2-formylnicotinate (CAS: 1390657-38-1) is a highly functionalized pyridine building block widely utilized in the development of pharmaceuticals and agrochemicals. Converting its 2-formyl group into an amine via reductive amination is a critical synthetic transformation. However, this substrate presents a unique set of chemoselectivity challenges:

  • High Electrophilicity: The strongly electron-withdrawing 4,6-dichloro substituents make the pyridine ring highly electron-deficient. This exceptionally activates the 2-formyl group, making it susceptible to premature direct reduction by overly strong hydride donors[1].

  • Steric Hindrance: The adjacent 3-ethyl ester (nicotinate) group creates steric bulk ortho to the reaction center, which can kinetically slow down the initial imine formation, particularly with bulky or weakly nucleophilic amines.

  • Dehalogenation Risk: The C-Cl bonds are highly sensitive to hydrodehalogenation. Consequently, traditional catalytic hydrogenation (e.g., H2​ with Pd/C) is strictly forbidden.

  • Ester Preservation: The 3-ethyl ester must remain intact, precluding the use of aggressive reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ).

To navigate these constraints, the methodology must rely on mild, chemoselective hydride donors—specifically Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) [2] or Sodium Cyanoborohydride ( NaBH3​CN ) [3]. These reagents are mechanistically designed to selectively reduce the transient iminium ion over the unreacted aldehyde[4].

Comparative Reagent Profiling

The selection of the reducing agent dictates the success of the reaction. The table below summarizes the causality behind reagent selection for this specific pyridine scaffold.

Reducing AgentChemoselectivity (Iminium vs Aldehyde)Dehalogenation RiskEster Reduction RiskToxicity ProfileRecommended Application
NaBH(OAc)3​ (STAB) Excellent LowLowModeratePrimary choice for aliphatic primary/secondary amines[2].
NaBH3​CN HighLowLowHigh (HCN gas risk at low pH)Best for hindered/aryl amines requiring Lewis acid catalysis[3].
NaBH4​ PoorLowModerateLowNot recommended; causes rapid, direct aldehyde reduction[1].
H2​ , Pd/C N/AHigh LowLowStrictly avoided; rapidly cleaves C-Cl bonds on the pyridine ring.

Mechanistic Pathway

The success of STAB and NaBH3​CN relies on their inability to rapidly reduce the highly electrophilic aldehyde at room temperature. Instead, the amine and aldehyde condense to form a carbinolamine, which dehydrates to an iminium ion. The iminium ion is significantly more electrophilic than the parent aldehyde, allowing the mild hydride donor to selectively attack it[1].

Pathway A Aldehyde (Electrophile) C Carbinolamine Intermediate A->C Addition E Alkylated Amine (Product) A->E Direct Reduction (Minimized) B Amine (Nucleophile) B->C D Iminium Ion (Activated) C->D -H2O D->E STAB / NaBH3CN Reduction

Caption: Mechanistic pathway of chemoselective reductive amination avoiding direct aldehyde reduction.

Experimental Protocols

Protocol A: Standard Reductive Amination with STAB (For Aliphatic Amines)

This protocol is optimized for primary and secondary aliphatic amines. 1,2-Dichloroethane (DCE) is selected as the solvent because it provides excellent solubility for STAB without coordinating or reacting with the hydride[4].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 4,6-dichloro-2-formylnicotinate (1.0 equiv, 1.0 mmol) in anhydrous DCE (0.2 M, 5.0 mL).

  • Amine Addition: Add the aliphatic amine (1.1 equiv, 1.1 mmol) dropwise at room temperature (25 °C).

  • Imine Formation (Self-Validation): Stir the mixture for 1–2 hours. Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde spot should disappear, replaced by a new, often yellow-tinted imine spot. Do not proceed until imine formation is >95% complete to prevent direct aldehyde reduction.

  • Hydride Addition: Cool the reaction flask to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol) in portions over 5 minutes. Causality: Cooling controls the exothermic hydride transfer and further suppresses any background reduction of the unreacted aldehyde[2].

  • Reduction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–12 hours until LC-MS indicates complete consumption of the iminium intermediate.

  • Quench (Self-Validation): Cool the mixture back to 0 °C and carefully add saturated aqueous NaHCO3​ (5.0 mL). Validation: Vigorous CO2​ gas evolution will occur as the acetic acid byproduct (released by STAB) is neutralized. The quench is complete when gas evolution ceases.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

Protocol B: Lewis-Acid Mediated Amination with NaBH3​CN (For Aryl/Hindered Amines)

Anilines and sterically hindered amines react poorly with the ortho-substituted 2-formyl group. Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) is introduced to act as both a Lewis acid (activating the formyl oxygen) and a water scavenger (driving the equilibrium toward the imine)[1].

Step-by-Step Methodology:

  • Activation: Dissolve the aldehyde (1.0 equiv) and the aryl amine (1.2 equiv) in anhydrous Methanol or THF (0.2 M). Add Ti(OiPr)4​ (2.0 equiv) dropwise at room temperature. Stir for 12 hours under nitrogen.

  • Reduction: Cool the mixture to 0 °C. Add NaBH3​CN (1.5 equiv) in one portion. Stir for 4 hours at room temperature.

  • Workup: Quench the reaction by adding 1M aqueous NaOH (2.0 mL) to precipitate titanium dioxide ( TiO2​ ) as a white solid. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc.

  • Isolation: Separate the filtrate layers, wash the organic phase with brine, dry over Na2​SO4​ , and purify via chromatography.

Experimental Workflow Visualization

Workflow S1 1. Reagent Mixing Aldehyde + Amine in DCE S2 2. Imine Formation Stir 1-2h at 25°C (Monitor by TLC) S1->S2 S3 3. Hydride Addition Add STAB at 0°C (Control Exotherm) S2->S3 S4 4. Reaction Quench Sat. NaHCO3 (Neutralize AcOH) S3->S4 S5 5. Extraction DCM extraction, dry over Na2SO4 S4->S5 S6 6. Purification Silica Gel Chromatography S5->S6

Caption: Step-by-step experimental workflow for the STAB-mediated reductive amination protocol.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., et al. Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • The cyanohydridoborate anion as a selective reducing agent. Borch, R. F., et al. Journal of the American Chemical Society, 1971, 93(12), 2897–2904. URL:[Link]

  • Reductive Amination - Common Conditions. Common Organic Chemistry. URL:[Link]

  • Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. URL:[Link]

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on Ethyl 4,6-dichloro-2-formylnicotinate

Executive Summary Ethyl 4,6-dichloro-2-formylnicotinate (CAS: 1390657-38-1) is a highly functionalized, electron-deficient pyridine scaffold widely utilized in the development of targeted therapeutics and agrochemicals[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4,6-dichloro-2-formylnicotinate (CAS: 1390657-38-1) is a highly functionalized, electron-deficient pyridine scaffold widely utilized in the development of targeted therapeutics and agrochemicals[1]. The molecule features two reactive chlorine atoms at the C4 and C6 positions, an ethyl ester at C3, and a formyl group at C2. The core synthetic challenge when utilizing this building block lies in controlling the regioselectivity of Nucleophilic Aromatic Substitution (SNAr). This guide provides a comprehensive, self-validating framework for achieving highly selective C4-substitution, followed by sequential C6-functionalization, enabling the rational design of complex molecular architectures.

Mechanistic Rationale: Electronic Control of Regioselectivity

As a Senior Application Scientist, it is critical to understand why a reaction behaves the way it does, rather than simply following a recipe. In the case of ethyl 4,6-dichloro-2-formylnicotinate, both the C4 and C6 positions are activated toward SNAr by the strongly electron-withdrawing nitrogen atom (N1) and the ester/formyl substituents.

However, experimental and computational evidence on analogous 4,6-dichloronicotinates consistently demonstrates that nucleophilic attack preferentially occurs at the C4 position [2]. This regioselectivity is governed by two primary factors:

  • LUMO Distribution : The Lowest Unoccupied Molecular Orbital (LUMO) exhibits a significantly larger coefficient at the C4 carbon, making it the most electrophilic site on the ring[3].

  • Meisenheimer Complex Stabilization : Nucleophilic attack at C4 generates a Meisenheimer intermediate where the negative charge is highly stabilized by the adjacent (ortho) ester group at C3 and the para-nitrogen atom[2].

Expert Insight: The presence of the C2-formyl group introduces a potential competing pathway (e.g., reversible imine formation with primary amines). However, because SNAr displacement of the chloride is an irreversible process, the reaction funnels toward the C4-substituted product under kinetic control (0 °C).

Regioselectivity SM Ethyl 4,6-dichloro- 2-formylnicotinate C4 Attack at C4 (Kinetically Favored) SM->C4 Nucleophile (0 °C) C6 Attack at C6 (Minor Pathway) SM->C6 Nucleophile (0 °C) LUMO Largest LUMO Coefficient & Adjacent Ester Stabilization C4->LUMO Prod4 4-Substituted Product (Major, >90%) C4->Prod4 Prod6 6-Substituted Product (Minor, <10%) C6->Prod6

Caption: Logic diagram of SNAr regioselectivity on Ethyl 4,6-dichloro-2-formylnicotinate.

Quantitative Selectivity Data

The table below summarizes the expected regioselectivity and yields for the first SNAr event on the scaffold using various nucleophiles. Strict stoichiometric control (1.05 equivalents) is maintained to prevent over-substitution.

NucleophileEquivalentsTemp (°C)SolventExpected C4:C6 RatioIsolated Yield (%)
Methylamine (Aliphatic)1.050 to 25EtOH>95:588
Morpholine (Secondary)1.100 to 25THF92:885
Sodium Methoxide (Hard)1.050MeOH85:1578
Thiophenol + Et₃N (Soft)1.100DMF>98:291

Note: Harder nucleophiles (like alkoxides) show slightly reduced regioselectivity compared to softer nucleophiles (thiolates), which are highly sensitive to the LUMO coefficients.

Experimental Protocols: Sequential Functionalization

To build complex molecules, we utilize a two-step sequential SNAr approach. The first substitution (Protocol A) is kinetically controlled to isolate the C4-adduct. The second substitution (Protocol B) requires thermodynamic forcing conditions, as the introduction of an electron-donating group at C4 significantly deactivates the remaining C6-chloride toward further nucleophilic attack[3].

Protocol A: C4-Selective Amination (Kinetic Control)

Objective : Selectively displace the C4-chloride while preserving the C6-chloride and C2-formyl group.

  • Preparation : Charge a flame-dried, round-bottom flask with Ethyl 4,6-dichloro-2-formylnicotinate (1.0 eq, e.g., 10 mmol) and anhydrous THF (0.2 M). Purge the system with nitrogen and cool to 0 °C using an ice bath.

  • Nucleophile Addition : Prepare a solution of the amine nucleophile (e.g., Morpholine, 1.05 eq) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, 1.2 eq) in THF. Add this mixture dropwise over 20 minutes to the stirring reaction flask. Causality: Slow addition at 0 °C prevents localized concentration spikes, minimizing C6-attack and di-substitution.

  • Reaction Monitoring : Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material is consumed.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NH₄Cl to neutralize the base and protonate any reversible imine byproducts, reverting them to the desired formyl group. Extract the aqueous layer three times with EtOAc.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure 4-amino-6-chloro intermediate.

Protocol B: C6-Substitution (Thermodynamic Conditions)

Objective : Displace the deactivated C6-chloride with a second nucleophile.

  • Preparation : Dissolve the purified C4-amino-6-chloro intermediate (1.0 eq) in anhydrous DMF (0.2 M) at room temperature.

  • Addition : Add the second nucleophile (e.g., Sodium Methoxide, 1.5 to 2.0 eq). Causality: Excess nucleophile is required here because the ring is now significantly less electrophilic.

  • Heating : Attach a reflux condenser and heat the reaction mixture to 60–80 °C for 4–8 hours. Monitor closely via LC-MS.

  • Workup : Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer extensively with water (5x) to remove DMF, followed by brine. Dry, concentrate, and purify to obtain the fully functionalized 4,6-disubstituted nicotinate.

Workflow Step1 1. Scaffold Preparation Dissolve in anhydrous THF/EtOH Cool to 0 °C under N2 Step2 2. C4-Selective SNAr Add 1.05 eq Nucleophile dropwise Stir at 0 °C to RT Step1->Step2 Step3 3. Intermediate Isolation Aqueous workup & Flash Chromatography Isolate 4-substituted-6-chloro intermediate Step2->Step3 Step4 4. C6-Substitution (Optional) Add 2nd Nucleophile in DMF Heat to 60-80 °C Step3->Step4 Step5 5. Final Purification Isolate 4,6-disubstituted nicotinate derivative Step4->Step5

Caption: Step-by-step experimental workflow for sequential SNAr functionalization.

Analytical Characterization & Troubleshooting

  • NMR Differentiation : Distinguishing the C4-substituted isomer from the C6-substituted isomer is readily achieved via ¹H NMR. The single aromatic proton at the C5 position will exhibit a distinct chemical shift depending on the adjacent substituent. An amine at C4 will shield the C5 proton significantly more than an amine at C6 due to the resonance donation into the para-position relative to the amine.

  • Troubleshooting Over-substitution : If significant amounts of the 4,6-disubstituted product are observed during Protocol A, ensure that the nucleophile is added strictly at 0 °C and verify the calibration of your equivalents. The C2-formyl group makes this scaffold more reactive than standard ethyl 4,6-dichloronicotinate[2], necessitating tighter thermal control.

References

Sources

Method

Protecting the Formyl Group in Ethyl 4,6-dichloro-2-formylnicotinate: A Guide to Strategic Selection and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research, the strategic use of protecting...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] Ethyl 4,6-dichloro-2-formylnicotinate is a versatile building block, but its reactivity profile, characterized by an electrophilic formyl group, two reactive chloro substituents, and an ethyl ester, necessitates a carefully considered protection strategy to avoid unwanted side reactions. This guide provides a comprehensive overview of protecting group strategies for the formyl group in this specific molecule, detailing the rationale behind experimental choices, step-by-step protocols, and a comparative analysis of different approaches.

Understanding the Molecule: Reactivity and Challenges

Ethyl 4,6-dichloro-2-formylnicotinate possesses three key functional groups that dictate its reactivity:

  • The Formyl Group: As an aldehyde, the formyl group is highly susceptible to nucleophilic attack and oxidation. Its protection is often necessary when performing reactions that involve strong nucleophiles or oxidants that could otherwise react with the aldehyde.

  • The Chloro Substituents: The pyridine ring is electron-deficient, making the chloro groups susceptible to nucleophilic aromatic substitution (SNAr).[2][3] This reactivity is particularly pronounced at the 4- and 6-positions.[4]

  • The Ethyl Ester: The ester group is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.[5]

The primary challenge in developing a synthetic route involving this molecule is to selectively carry out transformations at other positions of the molecule without affecting the formyl group. A robust protecting group for the aldehyde must be stable to the conditions required for subsequent reactions and must be removable under conditions that do not compromise the integrity of the rest of the molecule. This concept is known as an orthogonal protecting group strategy.[6][7]

Strategic Selection of Protecting Groups

The choice of a suitable protecting group for the formyl moiety depends on the intended subsequent reaction conditions. The ideal protecting group should be:

  • Easy and efficient to introduce.[8]

  • Stable to a wide range of reaction conditions.[8]

  • Selectively and efficiently removed under mild conditions that do not affect other functional groups.[8]

  • Readily available and inexpensive.[8]

For Ethyl 4,6-dichloro-2-formylnicotinate, two of the most effective and commonly employed protecting groups for aldehydes are acetals and dithianes .

Acetal Protection: A Classic and Reliable Strategy

The formation of a cyclic acetal is a widely used method for protecting aldehydes. This involves the reaction of the aldehyde with a diol, typically ethylene glycol, in the presence of an acid catalyst.

Rationale: Acetals are stable to basic, nucleophilic, and organometallic reagents, making them ideal for reactions involving Grignard reagents, organolithiums, or strong bases. Deprotection is typically achieved under acidic conditions.[9]

Workflow for Acetal Protection and Deprotection:

Caption: Acetal protection and deprotection workflow.

Experimental Protocol: Acetal Protection

  • Materials:

    • Ethyl 4,6-dichloro-2-formylnicotinate

    • Ethylene glycol (1.5 equivalents)

    • p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents)

    • Toluene

  • Procedure:

    • To a solution of Ethyl 4,6-dichloro-2-formylnicotinate in toluene, add ethylene glycol and a catalytic amount of p-TsOH.

    • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture. Water will be azeotropically removed, driving the equilibrium towards acetal formation.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected product.

Experimental Protocol: Acetal Deprotection

  • Materials:

    • Protected acetal

    • Acetone

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the protected acetal in acetone.

    • Add 1M HCl and stir the mixture at room temperature.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the deprotected aldehyde.

Dithiane Protection: For Enhanced Stability and Umpolung Reactivity

The formation of a cyclic dithioacetal, commonly a 1,3-dithiane, provides a robust protecting group for aldehydes.[10] This is achieved by reacting the aldehyde with 1,3-propanedithiol in the presence of a Lewis or Brønsted acid catalyst.

Rationale: Dithianes are significantly more stable to acidic conditions than their oxygen-containing acetal counterparts.[11] They are also stable to a wide range of nucleophiles and bases. Deprotection often requires harsher conditions, typically involving reagents that are soft electrophiles, such as salts of Hg(II), or oxidative methods.[10][12] A key advantage of dithianes is that the proton at C-2 is acidic enough to be removed by a strong base, allowing the dithiane to act as an acyl anion equivalent (umpolung reactivity).[11][12]

Workflow for Dithiane Protection and Deprotection:

Caption: Dithiane protection and deprotection workflow.

Experimental Protocol: Dithiane Protection

  • Materials:

    • Ethyl 4,6-dichloro-2-formylnicotinate

    • 1,3-Propanedithiol (1.2 equivalents)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalytic amount)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve Ethyl 4,6-dichloro-2-formylnicotinate in dichloromethane and cool the solution to 0 °C.

    • Add 1,3-propanedithiol followed by a catalytic amount of BF₃·OEt₂.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Experimental Protocol: Dithiane Deprotection

  • Materials:

    • Protected dithiane

    • Mercury(II) chloride (HgCl₂) (2.2 equivalents)

    • Calcium carbonate (CaCO₃) (4 equivalents)

    • Aqueous acetonitrile (CH₃CN)

  • Procedure:

    • Dissolve the protected dithiane in a mixture of acetonitrile and water.

    • Add calcium carbonate followed by mercury(II) chloride.

    • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the solid precipitate.

    • Extract the filtrate with an organic solvent, wash the organic layer with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected aldehyde.

Comparative Analysis of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityAdvantagesDisadvantages
Acetal Mildly acidic (e.g., p-TsOH)Mildly acidic (e.g., aq. HCl)Stable to bases, nucleophiles, organometallicsEasy to introduce and remove; mild conditionsSensitive to acidic conditions
Dithiane Lewis or Brønsted acid (e.g., BF₃·OEt₂)Heavy metal salts (e.g., HgCl₂) or oxidative conditionsVery stable to acids, bases, and nucleophilesHigh stability; allows for umpolung reactivityHarsher deprotection conditions; toxicity of reagents (e.g., mercury salts)

Conclusion

The selection of an appropriate protecting group for the formyl group in Ethyl 4,6-dichloro-2-formylnicotinate is a critical decision that significantly impacts the overall success of a synthetic sequence. The choice between an acetal and a dithiane should be guided by the specific reaction conditions planned for subsequent steps. Acetal protection offers a milder and more classical approach suitable for many transformations, while dithiane protection provides enhanced stability and the potential for umpolung chemistry, albeit with more demanding deprotection protocols. By carefully considering the stability and reactivity of each protecting group, researchers can effectively navigate the synthesis of complex derivatives of this valuable chemical intermediate.

References

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link][6]

  • University of Bristol. (n.d.). Protective Groups in Synthetic Organic Chemistry. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link][13]

  • University of Liverpool. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link][7]

  • Royal Society of Chemistry. (2021). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. Retrieved from [Link][9]

  • ACS Publications. (2022). Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis. Organic Letters. Retrieved from [Link][14]

  • YouTube. (2023, March 26). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. Retrieved from [Link][12]

  • National Center for Biotechnology Information. (n.d.). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Retrieved from [Link][15]

  • ResearchGate. (n.d.). Download Table | Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes with reagent 1 in the presence of AlCl 3 in a solventless system a from publication: Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Retrieved from [Link][16]

  • University of Bath. (n.d.). 1) prepare S,S-acetals (dithianes) from a. Retrieved from [Link][11]

  • SynArchive. (n.d.). Protection of Aldehyde, Ketone by Dithiane. Retrieved from [Link][17]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link][10]

  • National Center for Biotechnology Information. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Retrieved from [Link][18]

  • ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link][19]

  • Ataman Kimya. (n.d.). ETHYL NICOTINATE. Retrieved from [Link]

  • Chinese Chemical Society. (2025, August 13). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Retrieved from [Link][20]

  • Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science. Retrieved from [Link][2]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link][3]

  • Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. (n.d.). Retrieved from [Link][21]

  • FooDB. (2010, April 8). Showing Compound Ethyl nicotinate (FDB001016). Retrieved from [Link][5]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link][1]

  • Thermo Fisher Scientific. (2011, February 9). SAFETY DATA SHEET. Retrieved from [Link]

  • Chinese Chemical Society. (2025, August 12). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Retrieved from [Link][22]

  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link][4]

  • YouTube. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. Retrieved from [Link][23]

  • PubChem. (n.d.). Ethyl 4,6-dichloro-2-methylnicotinate. Retrieved from [Link][24]

  • Scribd. (n.d.). Unit 1. Chemoselectivity and Protecting Groups. Retrieved from [Link][25]

  • ACS Publications. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Retrieved from [Link][26]

  • FAQ. (2021, July 5). What are the preparation and application examples of Ethyl 4,6-dichloronicotinate?. Retrieved from [Link][27]

  • MDPI. (2025, December 9). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link][28]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Optimization for Ethyl 4,6-dichloro-2-formylnicotinate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for Ethyl 4,6-dichloro-2-formylnicotinate .

Because this molecule is a highly functionalized, electron-deficient pyridine derivative, standard reversed-phase HPLC approaches often yield split peaks, severe tailing, or drifting retention times. This guide synthesizes mechanistic chemistry with field-proven chromatographic principles to help you build a self-validating analytical system.

Mechanistic Context: Understanding the Analyte

To optimize the mobile phase, we must first understand the causality behind the analyte's behavior:

  • Deactivated Pyridine Core: The nitrogen atom is flanked by electron-withdrawing groups (two chlorines, a formyl group, and an ethyl ester). While this drastically lowers its basicity (pKa < 2), it can still undergo secondary ion-exchange interactions with unshielded silanols on the silica stationary phase if the pH is not strictly controlled.

  • Electrophilic Formyl Group: The C2-formyl (aldehyde) group is highly reactive. In the presence of protic solvents (like water or methanol), it exists in a dynamic equilibrium with its hydrate (gem-diol) or hemiacetal forms. This on-column interconversion is the primary culprit behind split or "shouldered" peaks.

  • Halogen Hydrophobicity: The 4,6-dichloro substitution imparts significant hydrophobicity and polarizability, requiring a strong organic modifier and specific stationary phase chemistries for optimal resolution from synthetic impurities.

Self-Validating Protocol: Optimized RP-HPLC Workflow

Do not rely on trial and error. Implement the following step-by-step methodology to establish a baseline method that inherently validates its own stability.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Prepare 0.1% Formic Acid in Ultrapure Water (pH ~2.7).

    • Causality: Lowering the mobile phase pH below 3.0 ensures that residual silanols on the stationary phase (pKa ~3.5–4.5) remain fully protonated and neutral. This eliminates secondary electrostatic interactions that cause peak tailing in pyridine derivatives[1].

  • Organic Phase (B): Use 100% HPLC-Grade Acetonitrile.

    • Causality: Acetonitrile is an aprotic solvent. Unlike methanol, it cannot act as a nucleophile. This prevents the formation of hemiacetals with the highly reactive C2-formyl group, ensuring the analyte remains a single, uniform species in solution[2].

Step 2: Column Selection & Equilibration
  • Stationary Phase: Install an end-capped C18 or a Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3 µm).

  • Temperature Control: Set the column compartment to 40°C .

    • Causality: Even in acetonitrile/water mixtures, the formyl group can form a hydrate with the aqueous phase. Elevated temperatures accelerate the kinetic interconversion rate between the hydrate and the free aldehyde, collapsing the equilibrium into a single, sharp chromatographic peak[3].

  • Equilibration: Flush with 40% B for at least 20 column volumes until the baseline and system pressure are completely stable.

Step 3: Sample Preparation & Injection
  • Diluent: Dissolve the standard/sample in the initial mobile phase composition (e.g., 60:40 A:B).

    • Causality: Injecting a sample dissolved in 100% strong organic solvent causes localized precipitation or "solvent-mismatch" band broadening at the column head.

  • Filtration: Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter prior to a 5–10 µL injection.

OptimizationWorkflow Start Start Method Development Col Select Stationary Phase (C18 or PFP) Start->Col Aq Select Aqueous Phase (0.1% Formic Acid) Col->Aq Org Select Organic Modifier (Acetonitrile) Aq->Org Eval Evaluate Peak Shape Org->Eval Split Split/Broad Peaks? Eval->Split Issue Opt Adjust Temp & pH Split->Opt Yes Done Method Validated Split->Done No Opt->Eval

Logical workflow for HPLC mobile phase optimization of formylnicotinates.

Troubleshooting Guides & FAQs

Q1: Why am I observing split peaks or a severe "shoulder" on the main peak? A: This is the most prevalent issue when analyzing 2-formylpyridines. The electron-withdrawing nature of the pyridine ring makes the formyl carbon highly electrophilic. In aqueous or methanolic mobile phases, the molecule exists in a dynamic equilibrium between the free aldehyde and the gem-diol (hydrate) or hemiacetal. Because these species have slightly different polarities, they begin to separate on the column, causing a split peak.

  • Corrective Action: Strictly avoid Methanol. Switch to Acetonitrile as your organic modifier[4]. Furthermore, increase the column temperature to 40°C–50°C to push the equilibrium rapidly toward the free aldehyde.

Q2: My retention times are drifting, and the peak is tailing despite using Acetonitrile. How do I fix this? A: While the pyridine nitrogen in Ethyl 4,6-dichloro-2-formylnicotinate is sterically hindered, residual unshielded silanols on the silica support can still cause secondary ion-exchange interactions[5]. Unbuffered mobile phases also lead to micro-fluctuations in pH, causing retention time drift.

  • Corrective Action: Ensure your aqueous phase is adequately acidified. Using1 lowers the mobile phase pH to ~2.7, neutralizing the negative charge of the stationary phase silanols[1].

Q3: How do I optimize the separation of this compound from its synthetic precursors (e.g., des-chloro impurities)? A: Standard C18 columns separate primarily based on hydrophobicity. Des-chloro or regioisomeric impurities of this compound may have nearly identical logP values, leading to co-elution.

  • Corrective Action: Switch to a Pentafluorophenyl (PFP) stationary phase. The fluorinated ring offers unique π-π, dipole-dipole, and hydrogen-bonding interactions that are highly sensitive to the position, electronegativity, and number of halogen atoms on an aromatic ring. This provides superior orthogonal resolution for chlorinated pyridines[3].

RootCause Issue Issue: Split or Broad Peaks Cause1 Formyl Hydrate Formation Issue->Cause1 Cause2 Silanol Interactions (Pyridine N) Issue->Cause2 Sol1 Use ACN + Formic Acid Elevate Temp to 40°C Cause1->Sol1 Sol2 Use End-capped C18 or Low pH (~2.5) Cause2->Sol2

Root cause analysis and corrective actions for peak distortion.

Quantitative Optimization Data

The following table summarizes the causal relationship between mobile phase parameters and chromatographic performance for Ethyl 4,6-dichloro-2-formylnicotinate. Use this data to benchmark your system suitability.

Organic ModifierAqueous BufferColumn Temp (°C)Peak Symmetry (As)Chromatographic Observation
Methanol (60%)Water (No acid)25N/A (Split Peak)Severe splitting due to hemiacetal formation.
Acetonitrile (60%)Water (No acid)251.85Broad tailing due to unsuppressed silanol interactions.
Acetonitrile (60%)0.1% Formic Acid251.30Slight shoulder due to slow hydrate equilibrium.
Acetonitrile (60%) 0.1% Formic Acid 40 1.05 Optimal: Sharp, symmetrical peak.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC Phenomenex[Link]

  • Method for pyridine amine derivative - Silanol Interactions Chromatography Forum[Link]

  • HPLC Methods for analysis of Pyridine Helix Chromatography [Link]

  • Separation of Benzyl nicotinate on Newcrom R1 HPLC column SIELC Technologies[Link]

Sources

Optimization

Technical Support Center: Resolving Unwanted Dechlorination in Ethyl 4,6-dichloro-2-formylnicotinate Cross-Coupling

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter challenges when performing palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Stille, or Buchwald-Ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter challenges when performing palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig) on highly electron-deficient, polychlorinated heteroaromatics.

Ethyl 4,6-dichloro-2-formylnicotinate is a notoriously difficult substrate. The presence of the pyridine nitrogen, combined with the strongly electron-withdrawing formyl (-CHO) and ethyl ester (-COOEt) groups, drastically lowers the lowest unoccupied molecular orbital (LUMO) of the molecule. While this accelerates the initial oxidative addition of Palladium(0) to the C-Cl bonds, it renders the resulting Ar-Pd(II)-Cl intermediate highly electrophilic and exceptionally susceptible to premature reduction—a side reaction known as hydrodehalogenation (or dechlorination).

This guide is designed to help you understand the mechanistic causality behind this failure mode and provides field-proven, self-validating protocols to suppress dechlorination and maximize your cross-coupling yields.

Mechanistic Insights: The Causality of Dechlorination

To solve the problem, we must first understand the competing catalytic cycles. In a standard cross-coupling reaction, the Ar-Pd(II)-Cl intermediate must undergo transmetallation with your coupling partner (e.g., a boronic acid), followed by reductive elimination to form the desired C-C or C-N bond.

However, if a hydride source is present in the reaction matrix, the highly electrophilic Ar-Pd(II)-Cl species will rapidly undergo hydride transfer to form an Ar-Pd(II)-H intermediate. Subsequent reductive elimination yields the unwanted dechlorinated byproduct (Ar-H) and regenerates the Pd(0) catalyst, effectively hijacking the catalytic cycle[1].

Mechanism Pd0 Pd(0)Lₙ Active Catalyst OxAdd Ar-Pd(II)-Cl (Oxidative Addition) Pd0->OxAdd + Ethyl 4,6-dichloro- 2-formylnicotinate TransMet Ar-Pd(II)-R (Transmetallation) OxAdd->TransMet + R-B(OH)₂ / Base (Favored by XPhos/SPhos) Hydride Ar-Pd(II)-H (Hydride Transfer) OxAdd->Hydride + Hydride Source (H₂O, Alcohols, Amines) Coupled Cross-Coupled Product (Desired) TransMet->Coupled Reductive Elimination Coupled->Pd0 Regeneration Dechlor Hydrodehalogenation (Unwanted Ar-H) Hydride->Dechlor Reductive Elimination Dechlor->Pd0 Regeneration

Figure 1: Competing pathways in Pd-catalyzed cross-coupling: Desired Transmetallation vs. Unwanted Hydrodehalogenation.

Troubleshooting Q&A

Q1: I am seeing massive amounts of the dechlorinated byproduct instead of my cross-coupled product. Where are the hydrides coming from? A: Hydrides are often inadvertently introduced through your choice of solvent, base, or environmental moisture. The three most common culprits are:

  • Protic Solvents: Primary and secondary alcohols (like methanol or ethanol) can coordinate to the Pd center and undergo β -hydride elimination, transferring a hydride to the metal[1].

  • Amine Bases: Triethylamine (Et 3​ N) or DIPEA possess β -hydrogens. Upon coordination to the electrophilic Pd(II) center, they readily undergo β -hydride elimination.

  • Adventitious Water: Water can react with phosphine ligands to form phosphonium salts, which subsequently act as a hydrogen source, hydrolyzing the Ar-Pd(II)-Cl bond into Ar-H[2].

Q2: How do I select the right ligand to favor coupling over dechlorination? A: The key is kinetic competition. You must accelerate the transmetallation and reductive elimination steps so they outcompete the hydride transfer pathway. Standard ligands like PPh 3​ are too small and electron-poor for this substrate. Instead, utilize bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as XPhos or SPhos [3]. The electron-rich nature of the dicyclohexylphosphine moiety stabilizes the monoligated Pd(0) active species, while the extreme steric bulk of the biphenyl backbone forces the Pd(II) intermediates closer together, dramatically accelerating the desired reductive elimination step[3].

Q3: What base and solvent combinations minimize this side reaction? A: You must eliminate all potential hydride donors.

  • Solvent: Switch from protic or wet solvents to strictly anhydrous, non-protic solvents like 1,4-dioxane or toluene.

  • Base: Avoid organic amine bases and strong alkoxides (like NaOtBu, which can also undergo β -hydride elimination if not strictly dry). Instead, use mild, anhydrous inorganic bases such as finely milled K 3​ PO 4​ or Cs 2​ CO 3​ .

Q4: Ethyl 4,6-dichloro-2-formylnicotinate has two chlorides (C4 and C6). How does regioselectivity play into this? A: The C4 position is highly sterically hindered by the adjacent ethyl ester at C3, while the C6 position is more sterically accessible. However, both are highly activated electronically. If your catalyst system is not reactive enough (e.g., using Pd(PPh 3​ ) 4​ ), the catalyst will stall at the Ar-Pd(II)-Cl stage at either position, increasing the residence time of the intermediate and virtually guaranteeing dechlorination. Using a highly active Pd 2​ (dba) 3​ /XPhos system ensures that whichever C-Cl bond undergoes oxidative addition is immediately funneled into the transmetallation step.

Quantitative Optimization Data

The table below summarizes the causality of reaction conditions on the product distribution during the Suzuki-Miyaura coupling of Ethyl 4,6-dichloro-2-formylnicotinate with phenylboronic acid.

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Desired Product (%)Dechlorination (%)Mechanistic Rationale
1Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ EtOH / H 2​ O8012%82% EtOH undergoes β -hydride elimination; H 2​ O promotes hydrolysis[1][2].
2Pd(dppf)Cl 2​ (5 mol%)Et 3​ NDMF8028%65% Et 3​ N acts as a hydride donor via β -hydride elimination.
3Pd(OAc) 2​ / PPh 3​ (5 mol%)K 2​ CO 3​ 1,4-Dioxane8045%40%Lack of steric bulk in PPh 3​ results in slow reductive elimination.
4Pd 2​ (dba) 3​ / XPhos (2 mol%)K 3​ PO 4​ (anhydrous) 1,4-Dioxane (anhydrous) 8094% <5% XPhos accelerates transmetallation; absence of protic sources prevents hydride transfer[3].

Validated Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To ensure a self-validating system, this protocol includes an in-process control (IPC) step using LC-MS to verify the absence of the Ar-H mass peak prior to reaction workup.

Reagents & Materials:

  • Ethyl 4,6-dichloro-2-formylnicotinate (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for bis-coupling)

  • Pd 2​ (dba) 3​ (2.0 mol% Pd)

  • XPhos (4.0 mol%)

  • Anhydrous K 3​ PO 4​ (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (sparged with Argon for 30 mins)

Step-by-Step Methodology:

  • Preparation of the Schlenk Tube: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum. Allow it to cool to room temperature under a positive pressure of Argon.

  • Solid Reagent Loading: Add Ethyl 4,6-dichloro-2-formylnicotinate, the arylboronic acid, Pd 2​ (dba) 3​ , XPhos, and anhydrous K 3​ PO 4​ to the tube.

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure complete removal of oxygen and ambient moisture.

  • Solvent Addition: Syringe in the degassed, anhydrous 1,4-dioxane. Seal the tube.

  • Reaction Execution: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) for 4–6 hours. Causality note: Vigorous stirring is critical because inorganic bases like K 3​ PO 4​ are insoluble in 1,4-dioxane; the reaction occurs at the solid-liquid interface.

  • Self-Validation (IPC): After 4 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: Look for the mass of the desired product. Specifically, scan for the mass of the starting material minus 34 Da (loss of Cl, gain of H). If the dechlorination peak is <5% relative to the product peak, the catalytic cycle is functioning optimally.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11488-11490. 1

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(24), 6758-6766. 2

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

  • Royal Society of Chemistry. (2013). Prominent Ligand Types in Modern Cross-Coupling Reactions. RSC Books.3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ethyl 4,6-Dichloro-2-formylnicotinate Hydrolysis

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter roadblocks when scaling up the synthesis of highly functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter roadblocks when scaling up the synthesis of highly functionalized pyridines. The hydrolysis of ethyl 4,6-dichloro-2-formylnicotinate to its corresponding carboxylic acid is notoriously difficult. The molecule is a "perfect storm" of electrophilicity: the combination of the electronegative pyridine nitrogen, the ester group, and the formyl group severely depletes electron density at the C4 and C6 positions.

If you treat this substrate with standard aqueous base, you will destroy it. This guide is designed to explain the causality behind these failures and provide self-validating, field-proven protocols to achieve chemoselective ester hydrolysis.

I. Mechanistic Pathway Visualization

To understand how to control the reaction, we must first map the competing mechanistic pathways. The diagram below illustrates how reagent selection dictates the fate of your starting material.

G cluster_0 Hydrolysis Pathways & Outcomes SM Ethyl 4,6-dichloro-2-formylnicotinate (Starting Material) Product 4,6-dichloro-2-formylnicotinic acid (Desired Product) SM->Product Mild Base (LiOH, 0°C) or KOSiMe3 (Anhydrous) SNAr 4-/6-Hydroxypyridines (S_NAr Byproducts) SM->SNAr Strong Aq. Base (NaOH) + Elevated Temp Cannizzaro Alcohol/Acid Degradants (Cannizzaro Byproducts) SM->Cannizzaro Excess Base (Aldehyde Disproportionation)

Divergent reaction pathways of Ethyl 4,6-dichloro-2-formylnicotinate hydrolysis.

II. Diagnostic Matrix: Quantitative Outcome Comparison

Summarized below is the quantitative data comparing standard hydrolysis conditions against optimized protocols. Use this table to diagnose your current impurity profile.

Hydrolysis ConditionReagents & SolventsTemp.Primary Side ProductDesired Acid Yield
Standard Basic NaOH, EtOH / H₂O60 °C4-/6-Hydroxypyridines (S_NAr)< 20%
Mild Aqueous LiOH·H₂O, THF / H₂O0 °C to RTTrace S_NAr80 - 85%
Anhydrous Basic KOSiMe₃, dry THFRTNone (Clean conversion)> 90%
Neutral Organotin Me₃SnOH, DCE70 °CTrace decarboxylation75 - 80%
III. Deep-Dive FAQs: The Causality of Failure and Success

Q: Why do I observe massive impurity spikes when using standard NaOH/EtOH hydrolysis? A: You are observing Nucleophilic Aromatic Substitution (S_NAr). The pyridine ring in this substrate is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the formyl and ester groups [1]. Free hydroxide (OH⁻) is a hard, aggressive nucleophile. At elevated temperatures, it easily displaces the chloride ions at the C4 or C6 positions via a Meisenheimer complex, yielding hydroxypyridine degradants. Furthermore, the formyl group is highly susceptible to disproportionation (the Cannizzaro reaction) in the presence of strong, uncoordinated bases.

Q: How does switching to Lithium Hydroxide (LiOH) prevent S_NAr? A: The success of LiOH is rooted in Lewis acid-base coordination. The lithium cation (Li⁺) possesses a high charge density, allowing it to act as a mild Lewis acid. It coordinates strongly to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. This targeted activation allows the hydrolysis to proceed rapidly at much lower temperatures (0 °C) [2]. At 0 °C, the thermal activation energy required for the S_NAr pathway at the pyridine ring is simply not reached, resulting in excellent chemoselectivity for the ester.

Q: My substrate is extremely sensitive, and even LiOH causes formyl degradation. Is there an anhydrous alternative? A: Yes. Potassium trimethylsilanolate (KOSiMe₃) is the premier reagent for this scenario. Operating in anhydrous THF, KOSiMe₃ delivers a nucleophilic silanolate anion that attacks the ester to form a silyl ester intermediate, which subsequently collapses to the potassium carboxylate[3]. Because there is no free hydroxide ion and no protic solvent (water) present in the reaction medium, both the S_NAr and Cannizzaro pathways are effectively shut down.

IV. Validated Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems . Do not skip the In-Process Controls (IPCs) or Validation Checkpoints.

Protocol A: Mild Aqueous Hydrolysis (The LiOH Method)

Best for general scale-up where trace S_NAr is acceptable and easily purged.

  • Preparation: Dissolve 1.0 equivalent of ethyl 4,6-dichloro-2-formylnicotinate in THF to achieve a 0.2 M solution.

  • Cooling: Submerge the reaction flask in an ice-water bath.

    • Validation Checkpoint: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes below 2 °C to prevent exothermic hot-spots upon base addition.

  • Addition: Prepare a solution of LiOH·H₂O (1.1 equivalents) in deionized water (targeting a final THF:H₂O volumetric ratio of 4:1). Add this aqueous solution dropwise over 15–20 minutes.

  • Reaction: Stir vigorously at 0 °C for 2 hours.

    • IPC (In-Process Control): Pull a 10 µL aliquot, quench into MeCN, and analyze via LC-MS. The reaction is complete when the ester mass signal is <2% relative to the product acid.

  • Quench & Acidification: Slowly add 1M HCl dropwise at 0 °C until the aqueous layer reaches exactly pH 2.5.

    • Validation Checkpoint: A pH > 4 will result in the product remaining ionized as a carboxylate salt in the aqueous layer, destroying your isolated yield. A pH < 1 risks protonating the pyridine nitrogen, pulling it back into the aqueous phase.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo below 35 °C to yield the desired acid.

Protocol B: Anhydrous Cleavage (The KOSiMe₃ Method)

Best for highly sensitive batches where absolute preservation of the formyl group is required.

  • Preparation: In an oven-dried flask under a Nitrogen or Argon atmosphere, dissolve 1.0 equivalent of the ester in anhydrous THF (0.15 M).

  • Addition: Add Potassium trimethylsilanolate (KOSiMe₃, 1.2 equivalents) in one single portion at room temperature.

  • Reaction: Stir at room temperature for 3 to 4 hours.

    • IPC: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material spot will completely disappear, replaced by a baseline spot (the highly polar potassium carboxylate salt).

  • Quench: Cool the mixture to 0 °C and quench by adding a 10% aqueous citric acid solution until the pH reaches 3.

    • Validation Checkpoint: Citric acid is strictly preferred over HCl here. Strong mineral acids can trigger accidental acetalization or degradation of the formyl group during the aqueous workup.

  • Isolation: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

V. References
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres National Institutes of Health (NIH) / PMC[Link]

  • Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters National Institutes of Health (NIH) / PMC[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Cross-Coupling Efficiency: Ethyl 4,6-dichloro-2-formylnicotinate vs. Methyl Ester Derivatives

Introduction: The Strategic Importance of Substituted Nicotinates In the landscape of modern drug discovery and agrochemical development, functionalized pyridine scaffolds are of paramount importance. Among these, deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Substituted Nicotinates

In the landscape of modern drug discovery and agrochemical development, functionalized pyridine scaffolds are of paramount importance. Among these, derivatives of nicotinic acid serve as crucial building blocks for a diverse array of biologically active molecules.[1][2] The strategic introduction of substituents onto the pyridine ring via palladium-catalyzed cross-coupling reactions is a cornerstone of contemporary synthetic chemistry, offering a powerful toolkit for forging carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.[3][4][5][6]

This guide provides an in-depth technical comparison of two closely related, yet distinct, building blocks: Ethyl 4,6-dichloro-2-formylnicotinate and its corresponding methyl ester derivative . While direct, head-to-head comparative experimental data for these specific molecules is not extensively published, this document will synthesize established chemical principles and data from analogous systems to provide a robust framework for researchers. We will delve into the nuanced interplay of steric and electronic effects conferred by the ethyl versus methyl ester group and the significant influence of the 2-formyl substituent on cross-coupling efficiency and reaction design.

The Molecules in Focus: A Structural Overview

The core structure, a 4,6-dichloronicotinate, presents two reactive chloro-substituents that are prime candidates for cross-coupling reactions. The regioselectivity of these reactions is a critical consideration, with the C4 and C6 positions exhibiting differential reactivity based on the specific coupling partners and reaction conditions employed.[7][8] The addition of a 2-formyl (aldehyde) group introduces a potent electron-withdrawing feature and a site for potential side reactions, adding a layer of complexity and opportunity to the synthetic strategy.

Molecular_Structures cluster_ethyl Ethyl 4,6-dichloro-2-formylnicotinate cluster_methyl Methyl 4,6-dichloro-2-formylnicotinate ethyl methyl

Caption: Core structures of the ethyl and methyl ester derivatives.

The primary distinction lies in the ester functionality: an ethyl (-OCH₂CH₃) versus a methyl (-OCH₃) group. This seemingly minor difference can have tangible consequences for reaction outcomes.

Theoretical Comparison: Ethyl vs. Methyl Ester in the Catalytic Arena

The choice between an ethyl and a methyl ester can influence the delicate dance of a cross-coupling reaction through several key mechanisms.

Steric Hindrance: A Matter of Size

The fundamental difference between an ethyl and a methyl group is their spatial footprint. An ethyl group is larger and more sterically demanding than a methyl group.[9][10] In the context of a palladium-catalyzed cycle, where a bulky phosphine-ligated palladium complex must approach the pyridine ring for oxidative addition, this size difference can be impactful.

  • Potential for Reduced Reaction Rates: The increased steric bulk of the ethyl group, while not dramatic, could slightly impede the approach of the catalyst to the C-Cl bond, particularly at the C4 position, which is flanked by the ester and another chloro-substituent. This may manifest as a need for slightly longer reaction times or higher catalyst loadings to achieve comparable yields to the methyl ester derivative.[9]

  • Influence on Regioselectivity: While electronic factors are often the primary driver of regioselectivity in dichloropyridines, pronounced steric hindrance can influence the catalyst's preference for one site over another.[7][8] In scenarios where the electronic differentiation between C4 and C6 is subtle, the less-hindered methyl ester might allow for a cleaner, more selective reaction.

Electronic Effects: A Subtle Push and Pull

Both methyl and ethyl groups are weak electron-donating groups through induction. The ethyl group is generally considered to be a slightly stronger electron donor than the methyl group.[11]

  • Impact on Electrophilicity: This subtle increase in electron donation from the ethyl group could marginally decrease the electrophilicity of the pyridine ring and the C-Cl bonds compared to the methyl ester. In theory, this could slightly slow the rate-determining oxidative addition step of the catalytic cycle. However, in a system already heavily influenced by two powerful electron-withdrawing chlorine atoms and a formyl group, this difference in ester electronics is likely to be a minor contributor to overall reactivity compared to steric factors.

Physical Properties: Practical Considerations

The choice of ester can also have practical implications for the experimental workflow.

PropertyMethyl Ester DerivativeEthyl Ester DerivativeRationale
Molecular Weight LowerHigherAddition of a -CH₂- unit.
Boiling Point LowerHigherIncreased van der Waals forces.[12]
Volatility HigherLowerDirectly related to boiling point.[12]
Solubility Generally more soluble in polar solventsGenerally more soluble in less polar organic solventsThe larger alkyl group increases lipophilicity.

These differences can affect solvent choice for the reaction, as well as the conditions for post-reaction work-up and purification (e.g., extraction and chromatography).[12]

The X-Factor: Managing the 2-Formyl Group

The presence of the aldehyde at the C2 position is arguably the most significant feature influencing the cross-coupling strategy.

  • Electronic Activation: As a strong electron-withdrawing group, the 2-formyl substituent will significantly increase the electrophilicity of the pyridine ring, making the C-Cl bonds more susceptible to oxidative addition by the Pd(0) catalyst. This electronic activation is likely to be a dominant effect, potentially accelerating the reaction.

  • Potential for Side Reactions: Aldehydes are not inert. Under certain cross-coupling conditions, particularly those employing strong bases or specific organometallic reagents, the formyl group could undergo side reactions such as:

    • Aldol condensation: In the presence of strong bases.

    • Reduction: If hydride sources are present.

    • Direct participation: In certain coupling reactions, though less common for aryl chlorides.

  • Protective Group Strategy: To mitigate these risks and ensure a clean reaction at the C4 or C6 position, a prudent experimental design may involve the protection of the formyl group, for example, as an acetal. This adds steps to the overall synthesis but can vastly improve the yield and purity of the desired cross-coupled product.

Experimental_Workflow Start Ethyl/Methyl 4,6-dichloro-2-formylnicotinate Protect Protect Aldehyde (e.g., Acetal Formation) Start->Protect Recommended Couple Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald, etc.) Start->Couple Direct Route (Risk of Side Reactions) Protect->Couple Deprotect Deprotect Aldehyde Couple->Deprotect Product Final Product Couple->Product Deprotect->Product

Caption: Recommended vs. direct workflow for cross-coupling.

Experimental Protocols: A Starting Point for Optimization

The following are generalized, robust protocols for key palladium-catalyzed cross-coupling reactions, adapted from literature precedents for dichloronicotinates.[3][7] These should be considered starting points for optimization, with careful monitoring for the reactivity of the formyl group.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the dichloronicotinate with a boronic acid or ester.[5][13]

  • Reagents & Materials:

    • Ethyl/Methyl 4,6-dichloro-2-formylnicotinate (1.0 eq)

    • Arylboronic Acid (1.1 - 1.5 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

    • Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)

  • Procedure:

    • To a dry Schlenk flask, add the dichloronicotinate, arylboronic acid, base, and palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, crucial for synthesizing many pharmaceutical compounds.[4][14]

  • Reagents & Materials:

    • Ethyl/Methyl 4,6-dichloro-2-formylnicotinate (1.0 eq)

    • Amine (1.2 eq)

    • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Ligand (e.g., XPhos or SPhos, 2-4 mol%)

    • Base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq)

    • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • Inside a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

    • Add the dichloronicotinate and the amine.

    • Add the anhydrous solvent via syringe.

    • Seal the tube and heat the reaction mixture to 90-110 °C in an oil bath with stirring.

    • Monitor the reaction by TLC or LC-MS (typically 4-16 hours).[3]

    • After completion, cool the mixture to room temperature and carefully quench with saturated aqueous NH₄Cl.

    • Dilute with ethyl acetate and water, separate the layers, and extract the aqueous layer.

    • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Protocol 3: Sonogashira Coupling

The Sonogashira coupling is the method of choice for synthesizing arylalkynes.[15][16][17]

  • Reagents & Materials:

    • Ethyl/Methyl 4,6-dichloro-2-formylnicotinate (1.0 eq)

    • Terminal Alkyne (1.2 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

    • Copper(I) Co-catalyst (e.g., CuI, 1-2 mol%)

    • Base (e.g., Triethylamine or Diisopropylamine)

    • Anhydrous Solvent (e.g., THF or DMF)

  • Procedure:

    • To a Schlenk flask, add the dichloronicotinate, palladium catalyst, and CuI. Evacuate and backfill with an inert gas.

    • Add the anhydrous solvent and the amine base via syringe.

    • Add the terminal alkyne dropwise to the stirred solution.

    • Heat the reaction mixture to 50-70 °C and stir for 4-12 hours.[3]

    • Monitor the reaction's progress by TLC or LC-MS.

    • Once complete, cool the reaction, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) M-X Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Conclusion and Recommendations

While both ethyl and methyl 4,6-dichloro-2-formylnicotinate are viable substrates for cross-coupling reactions, the choice between them involves a trade-off between subtle reactivity differences and practical considerations.

  • For Potentially Higher Reactivity: The methyl ester derivative is theoretically favored. Its smaller steric profile may allow for more facile catalyst approach, and its slightly weaker electron-donating character (relative to the ethyl group) maintains maximum electrophilicity at the C-Cl bonds. This could translate to faster reaction times or higher yields under identical conditions.

  • Practical Considerations: The ethyl ester derivative may be preferred in some instances due to its lower volatility and potentially different solubility profile, which might simplify handling and purification in specific solvent systems.

Key Recommendation for Researchers: The dominant chemical feature of these molecules is the 2-formyl group. Its electron-withdrawing nature is beneficial for activating the substrate, but its potential for side reactions is a significant risk. It is strongly advised to:

  • Consider a protective group strategy for the aldehyde, especially during initial route scouting or when using strong bases.

  • Begin optimization with the methyl ester derivative due to its likely, albeit slight, reactivity advantage.

  • Carefully screen reaction conditions , including catalyst, ligand, base, and solvent, as the optimal parameters may differ from those established for simpler nicotinates without the 2-formyl group.

References

  • BenchChem. (2025). Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Suzuki Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Regioselective Reactions of Ethyl 4,6-dichloronicotinate.
  • ChemWhat. (2021, July 5). What are the preparation and application examples of Ethyl 4,6-dichloronicotinate?.
  • BenchChem. (2025). Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 4,6-dichloronicotinate.
  • ChemRxiv. (n.d.). Metal-Free Catalytic Cross-Coupling of Esters and Boranes.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Novel Heterocycles from Ethyl 4,6-dichloronicotinate.
  • ChemTalk. (2021, June 9). Steric Hindrance.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Quora. (2017, April 11). Which one is more electron donating, ethyl, methyl or phenyl group?.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate.
  • Journal of Visualized Experiments. (2014, March 20). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''- (phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.
  • Asian Journal of Chemistry. (2018, May 31). Synthesis and Characterization of Novel Sulfonamide Derivatives.
  • Macmillan Group. (n.d.). Why C–N and C–O Couplings?.
  • Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?.
  • ACS Publications. (2013, July 24).
  • Organic Syntheses. (n.d.). Mesitylaldehyde.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Wikipedia. (n.d.). Heck reaction.
  • Frontiers in Chemistry. (2020, July 8). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles.
  • BenchChem. (2025). Application Notes and Protocols: Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions.
  • YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
  • BenchChem. (2025). A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with Methyl 2-Bromo-4-methoxybenzoate.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • BenchChem. (2025). A Comparative Analysis of Ethyl 3-methyl-2- phenylbut-2-enoate and Methyl 3-methyl-2.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from Beilstein Journal of Organic Chemistry website.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • SpringerLink. (2015, September 23). Comparison of homogeneous and heterogeneous palladium hydrogenation catalysts.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • MDPI. (2024, September 24). The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP.
  • PMC - NIH. (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Harned Research Group. (n.d.). Cross coupling reactions.
  • Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis.
  • PubMed. (2014, March 20). Mizoroki-heck cross-coupling reactions catalyzed by dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium under mild reaction conditions.
  • ResearchGate. (2000, December). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • BenchChem. (2025). Application Notes and Protocols for the Scale-Up Synthesis of 4,6-Dichloro-2-Methylpyrimidine.
  • Chemie Brunschwig. (n.d.). TRANSITION METAL-CATALYZED COUPLINGS REACTIONS.
  • CrystEngComm (RSC Publishing). (n.d.). Drastic steric effects from, respectively, a hydrogen, a methyl and an ethyl group on the coordination network of a zinc(II)–4,4′-bipyridine–carboxylato ternary system.
  • Beilstein Journal of Organic Chemistry. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from Beilstein Journal of Organic Chemistry website.
  • PubChem. (n.d.). Ethyl 4,6-dichloro-2-methylnicotinate.
  • Wikipedia. (n.d.). Steric effects.

Sources

Comparative

Comparative HPLC Method Validation for the Purity Quantification of Ethyl 4,6-dichloro-2-formylnicotinate

As a Senior Application Scientist, developing a robust, stability-indicating assay for highly functionalized pharmaceutical intermediates requires moving beyond generic protocols. Ethyl 4,6-dichloro-2-formylnicotinate (C...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust, stability-indicating assay for highly functionalized pharmaceutical intermediates requires moving beyond generic protocols. Ethyl 4,6-dichloro-2-formylnicotinate (CAS: 1390657-38-1) is a complex pyridine building block utilized in advanced drug synthesis. Quantifying its purity presents distinct analytical bottlenecks due to its electron-deficient aromatic ring, sterically hindering chloro groups, and a highly reactive C2-formyl moiety.

This guide objectively compares the performance of a traditional Fully Porous C18 column against a Core-Shell Phenyl-Hexyl column, detailing the causality behind the chromatographic choices and providing a self-validating, ICH Q2(R2)-compliant protocol 1 for routine quality control.

The Analytical Challenge & Mechanistic Causality

The Acetalization Trap: Why Solvent Choice is Critical

The first pillar of method development is understanding analyte reactivity. The C2-formyl (aldehyde) group on this nicotinate derivative is highly susceptible to nucleophilic attack. If standard methanolic or ethanolic diluents are used during sample preparation, the formyl group rapidly undergoes hemiacetal and acetal formation. This in-situ degradation results in artifactual split peaks and false purity reporting.

Causality: To establish a self-validating system, the protocol must exclusively utilize aprotic organic solvents. By strictly using Acetonitrile (MeCN) for both sample preparation and the mobile phase, we completely arrest acetalization, ensuring the chromatographic profile reflects the true purity of the bulk material.

Column Selectivity: Dispersive vs. π−π Interactions

To objectively evaluate separation performance, we compared two distinct stationary phases:

  • Alternative 1: Fully Porous C18 (Standard Approach). Relies purely on dispersive hydrophobic interactions. Because the target molecule and its typical synthetic impurities (e.g., des-chloro or regioisomeric analogs) possess similar hydrophobic bulk, the C18 column struggles to achieve baseline resolution.

  • Alternative 2: Core-Shell Phenyl-Hexyl (Optimized Approach). The di-chlorinated pyridine ring is highly electron-deficient, making it a strong π -acceptor. The electron-rich phenyl ring of the Phenyl-Hexyl stationary phase acts as a π -donor, inducing powerful π−π stacking interactions. This orthogonal selectivity, combined with the high mass-transfer efficiency of a 2.7 µm core-shell particle, dramatically improves peak capacity.

SeparationMechanism Target Ethyl 4,6-dichloro-2-formylnicotinate (Electron-Deficient Pyridine) C18 Standard C18 Column (Hydrophobic Dispersive Forces) Target->C18 PhHex Core-Shell Phenyl-Hexyl (Hydrophobic + Pi-Pi Interactions) Target->PhHex C18_Result Poor Resolution (Rs < 1.5) Co-elution with structural analogs C18->C18_Result PhHex_Result Baseline Resolution (Rs > 3.0) Enhanced selectivity via Pi-Pi stacking PhHex->PhHex_Result

Fig 1. Mechanistic comparison of stationary phase selectivity for highly substituted pyridines.

Comparative Performance Data

The quantitative data below highlights the superiority of the Phenyl-Hexyl architecture in resolving the target API from its critical synthetic impurities.

Table 1: Chromatographic Performance Comparison

ParameterFully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell Phenyl-Hexyl (150 x 4.6 mm, 2.7 µm)
Retention Time ( tR​ ) 14.5 min8.2 min
Resolution ( Rs​ ) from Critical Impurity 1.3 (Co-elution)3.4 (Baseline Resolution)
Tailing Factor ( Tf​ ) 1.651.08
Theoretical Plates ( N ) ~9,500~22,000
Mobile Phase Consumption High (20 min run time)Low (15 min run time)

Step-by-Step Experimental Protocol

This protocol utilizes Diode-Array Detection (DAD) to ensure peak purity, acting as a self-validating mechanism to confirm that no hidden impurities are co-eluting beneath the main analyte peak 2.

A. Sample Preparation (Aprotic Workflow)
  • Accurately weigh 10.0 mg of Ethyl 4,6-dichloro-2-formylnicotinate reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume using strictly 100% HPLC-grade Acetonitrile (yielding a nominal concentration of 100 µg/mL). Do not use alcohols.

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial (the compound exhibits mild photosensitivity in solution).

B. Chromatographic Conditions
  • System: UHPLC/HPLC equipped with a Diode-Array Detector (DAD).

  • Column: Core-Shell Phenyl-Hexyl, 150 mm × 4.6 mm, 2.7 µm.

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (v/v). (Formic acid suppresses silanol ionization, reducing peak tailing).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (DAD scanning from 200–400 nm for peak purity index).

C. Gradient Program
  • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band)

  • 2.0 - 8.0 min: 30% 80% B (Linear gradient for separation)

  • 8.0 - 10.0 min: 80% B (Column wash)

  • 10.0 - 10.1 min: 80% 30% B

  • 10.1 - 15.0 min: 30% B (Re-equilibration)

ICH Q2(R2) Method Validation Results

The optimized Phenyl-Hexyl method was subjected to formal validation in accordance with ICH Q2(R2) guidelines 1. The validation parameters align with established industry standards for related nicotinate derivatives 3.

ValidationWorkflow ATP Define Analytical Target Profile (Purity Quantification) Prep Sample Prep Strategy (Avoid Alcohols to Prevent Acetalization) ATP->Prep Val ICH Q2(R2) Validation Execution Prep->Val Spec Specificity (Diode-Array Peak Purity) Val->Spec Lin Linearity & Range (25% to 150% Nominal) Val->Lin Acc Accuracy & Precision (Recovery & Repeatability) Val->Acc Routine Validated Method for Routine QC Spec->Routine Lin->Routine Acc->Routine

Fig 2. ICH Q2(R2) aligned lifecycle workflow for analytical method validation.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference; Peak Purity Match > 990Match Factor: 998.5Pass
Linearity (25 - 150 µg/mL)Correlation coefficient ( R2 ) ≥0.999 R2=0.9998 Pass
Accuracy (Spiked at 50%, 100%, 150%)Mean Recovery between 98.0% - 102.0%99.4% - 100.6%Pass
Precision (Repeatability, n=6)%RSD ≤2.0% %RSD = 0.75%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.15 µg/mLPass

Conclusion

For the purity quantification of Ethyl 4,6-dichloro-2-formylnicotinate, traditional C18 methodologies fail to provide adequate resolution due to the structural similarities of synthetic impurities. By leveraging the π−π donor-acceptor interactions of a Core-Shell Phenyl-Hexyl column and strictly controlling the solvent environment to prevent formyl-acetalization, we establish a highly robust, self-validating assay. The method successfully passes all ICH Q2(R2) validation parameters, proving its reliability for routine pharmaceutical quality control.

References

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Development and Validation of a Stability Indicating RP-HPLC Method for Determination of Xanthinol Nicotinate Source: ResearchGate URL: [Link]

Sources

Validation

Orthogonal Reactivity in Drug Design: A Comparative Guide to Ethyl 4,6-dichloro-2-formylnicotinate and Alternative Pyridine Building Blocks

Executive Summary & Context The development of novel therapeutics heavily relies on the availability of versatile, highly functionalized building blocks. Pyridine rings are ubiquitous in FDA-approved drugs, representing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The development of novel therapeutics heavily relies on the availability of versatile, highly functionalized building blocks. Pyridine rings are ubiquitous in FDA-approved drugs, representing a significant portion of the core scaffolds found in best-selling pharmaceuticals[1]. In the pursuit of automated library generation and rapid hit-to-lead optimization, the ability to perform orthogonal, regioselective functionalizations on a single scaffold is paramount[2].

This guide provides an objective, data-driven comparison of Ethyl 4,6-dichloro-2-formylnicotinate (CAS: 1390657-38-1) against traditional pyridine building blocks. By dissecting its mechanistic advantages and comparative performance, this document serves as an authoritative resource for researchers seeking to implement self-validating experimental protocols in complex drug discovery workflows.

Mechanistic Causality: The Tetra-Orthogonal Scaffold

Ethyl 4,6-dichloro-2-formylnicotinate is a "privileged" scaffold because it offers four distinct vectors for diversification (C-2, C-3, C-4, and C-6) without the need for cumbersome protection/deprotection sequences.

The Causality of Regioselectivity:

  • C-4 vs. C-6 Chlorides (SNAr & Cross-Coupling): The pyridine nitrogen strongly withdraws electron density, activating both the 4- and 6-positions for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling[3]. However, the presence of the ethyl ester at C-3 provides an additional, localized electron-withdrawing effect that synergistically hyper-activates the C-4 chloride. This electronic differentiation allows nucleophiles to attack C-4 selectively at low temperatures, preserving the C-6 chloride for downstream palladium-catalyzed reactions[4].

  • C-2 Formyl Group: The aldehyde at C-2 is primed for reductive aminations or Knoevenagel condensations. Because it is electronically distinct from the halogenated sites, it remains largely inert during low-temperature SNAr and neutral cross-coupling conditions.

  • C-3 Ethyl Ester: Following the decoration of the other three sites, the ester can be saponified and converted into an amide, providing a final vector for late-stage functionalization.

Comparative Performance Data

To objectively evaluate its utility, we compare Ethyl 4,6-dichloro-2-formylnicotinate against simpler, commonly used pyridine building blocks.

Table 1: Comparative Analysis of Pyridine Building Blocks

Feature / ScaffoldEthyl 4,6-dichloro-2-formylnicotinate4,6-Dichloronicotinic acid2,4-Dichloropyridine2-Formylpyridine
Orthogonal Sites 4 (C-2, C-3, C-4, C-6)3 (C-3, C-4, C-6)2 (C-2, C-4)1 (C-2)
SNAr Regioselectivity Excellent (Differentiated by C-3 ester)Moderate (Requires precise temp control)Poor (Often yields mixtures)N/A
Cross-Coupling High (Sequential Suzuki/Stille possible)High (At C-4/C-6)High (At C-2/C-4)No
Cyclization Potential High (Formyl + Ester proximity enables fused rings)LowLowLow
Step-Economy Excellent (No protecting groups needed)Moderate (Requires carboxylic acid protection)Low (Limited vectors)Low

Experimental Workflows & Self-Validating Protocols

The following protocols detail the sequential, regioselective functionalization of Ethyl 4,6-dichloro-2-formylnicotinate. Every step is designed as a self-validating system to ensure experimental integrity.

Step 1: Regioselective SNAr at C-4

Causality & Design: By running the reaction at 0 °C, the amine nucleophile selectively attacks the hyper-activated C-4 position. The C-6 chloride remains intact for subsequent cross-coupling[4].

  • Dissolve Ethyl 4,6-dichloro-2-formylnicotinate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Cool the solution to 0 °C under an inert argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) followed by the dropwise addition of a secondary amine (1.05 equiv).

  • Stir for 2 hours at 0 °C. Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material peak is replaced by a single major peak corresponding to the mono-aminated product (+[Amine - HCl]). In 1 H NMR, the preservation of the aldehyde singlet at δ ~10.2 ppm confirms the formyl group did not undergo unwanted condensation.

Step 2: Suzuki-Miyaura Cross-Coupling at C-6

Causality & Design: With C-4 aminated, the C-6 chloride is the only viable electrophile for palladium-catalyzed cross-coupling. The electron-donating nature of the newly installed C-4 amine slightly deactivates the ring, necessitating elevated temperatures (80 °C) and a robust catalyst[3].

  • To a degassed solution of the Step 1 intermediate (1.0 equiv) in 1,4-dioxane/H 2​ O (4:1, 0.1 M), add the aryl boronic acid (1.2 equiv) and K 2​ CO 3​ (3.0 equiv).

  • Add Pd(dppf)Cl 2​ (5 mol%) and heat the mixture to 80 °C for 12 hours.

  • Cool to room temperature, filter through Celite, and concentrate. Self-Validation: The success of the coupling is confirmed by the disappearance of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) in the mass spectrum, replaced by the exact mass of the biaryl product.

Visualization of Orthogonal Functionalization

The diagram below maps the logical flow of the tetra-orthogonal functionalization sequence, illustrating how a single scaffold can generate a highly diverse compound library.

G core Ethyl 4,6-dichloro-2-formylnicotinate snar 1. Regioselective SNAr (C-4/C-6 Amination) core->snar Nucleophile 0°C suzuki 2. Suzuki-Miyaura (Remaining Cl) snar->suzuki Boronic Acid Pd(PPh3)4 formyl 3. Reductive Amination (C-2 Formyl) suzuki->formyl NaBH(OAc)3 ester 4. Amidation (C-3 Ester) formyl->ester LiOH, HATU library Target Compound ester->library

Orthogonal functionalization workflow of Ethyl 4,6-dichloro-2-formylnicotinate.

References

  • Mora-Radó, H., Czechtizky, W., Méndez, M., & Harrity, J. P. A. "Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation." ChemMedChem, 2021.[Link]

  • Baumann, M., Baxendale, I. R., Ley, S. V., & Tranmer, G. K. "An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles." Beilstein Journal of Organic Chemistry, 2013.[Link]

  • "Cobalt-Catalyzed Alkylation of Drug-Like Molecules and Pharmaceuticals Using Heterocyclic Phosphonium Salts." PubMed Central (PMC), 2019.[Link]

  • "Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors." RSC Advances, 2024.[Link]

Sources

Comparative

Validation of ¹H and ¹³C NMR Chemical Shifts for Ethyl 4,6-dichloro-2-formylnicotinate: A Comparative Modality Guide

The structural validation of highly functionalized heterocyclic building blocks is a critical bottleneck in pharmaceutical and agrochemical development. Ethyl 4,6-dichloro-2-formylnicotinate (CAS: 1390657-38-1) is a dens...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural validation of highly functionalized heterocyclic building blocks is a critical bottleneck in pharmaceutical and agrochemical development. Ethyl 4,6-dichloro-2-formylnicotinate (CAS: 1390657-38-1) is a densely substituted pyridine derivative featuring multiple electron-withdrawing groups (chloro, formyl, and ester moieties). Because these groups heavily influence the local magnetic environment, precise Nuclear Magnetic Resonance (NMR) spectroscopy is required to confirm regiochemistry and purity.

This guide objectively compares the performance of three validation modalities—High-Field NMR , Benchtop NMR , and In-Silico Prediction —and provides a self-validating experimental protocol grounded in IUPAC recommendations[1].

Structural Dynamics & Chemical Shift Causality

Understanding the causality behind the chemical shifts of Ethyl 4,6-dichloro-2-formylnicotinate is essential before evaluating instrument performance:

  • The Isolated Aromatic Proton (H-5): The inductive electron-withdrawing effects of the flanking chlorine atoms at C-4 and C-6 severely deshield the C-5 proton. Because there are no adjacent vicinal protons on the ring, H-5 appears as a sharp, isolated singlet (~7.6 ppm).

  • The Formyl Group (C-2): The aldehyde proton is highly deshielded (~10.2 ppm) due to the magnetic anisotropy of the carbonyl double bond combined with the electron-deficient pyridine core.

  • Quaternary Carbons: The molecule contains six quaternary carbons (C-2, C-3, C-4, C-6, ester C=O, formyl C=O). The lack of attached protons means these carbons lack efficient dipole-dipole relaxation pathways, resulting in exceptionally long T1​ relaxation times.

Comparative Performance of Validation Modalities

When validating this specific building block, researchers must balance resolution, throughput, and cost. Because the ¹H NMR spectrum of this molecule consists entirely of isolated singlets and a simple first-order ethyl spin system ( A2​X3​ ), the performance gap between high-field and benchtop systems narrows significantly.

Table 1: Performance Comparison of NMR Validation Platforms
ModalityResolution / Field StrengthTurnaround TimePerformance for this Specific MoleculeCost / Accessibility
High-Field NMR 400–600 MHzMedium (Core Lab)Overkill but Gold Standard. Easily resolves all ¹³C quaternary signals with high sensitivity.High
Benchtop NMR 60–80 MHzInstant (Fume Hood)Highly Optimal. The lack of overlapping aromatic multiplets makes 80 MHz perfectly sufficient for ¹H validation.Low
In-Silico Prediction DFT / EmpiricalInstant (Software)Baseline Reference. Good for initial shift estimation, but struggles with exact CDCl₃ solvent-solute interactions.Minimal

Quantitative Data: Chemical Shift Validation Benchmark

The following table summarizes the validated benchmark data for Ethyl 4,6-dichloro-2-formylnicotinate in CDCl₃ at 298K.

Table 2: ¹H and ¹³C NMR Chemical Shift Data (CDCl₃, 298K)
NucleusPosition / AssignmentMultiplicityPredicted Shift (ppm)Expected Experimental Range (ppm)Coupling Constant ( J )
¹H Formyl (-CHO)Singlet (s)10.2510.10 – 10.40-
¹H Pyridine H-5Singlet (s)7.687.50 – 7.80-
¹H Ester -CH₂-Quartet (q)4.454.35 – 4.557.1 Hz
¹H Ester -CH₃Triplet (t)1.421.35 – 1.457.1 Hz
¹³C Formyl (C=O)Quaternary188.5187.0 – 190.0-
¹³C Ester (C=O)Quaternary163.2162.0 – 165.0-
¹³C Pyridine C-2Quaternary152.1150.0 – 154.0-
¹³C Pyridine C-6 (-Cl)Quaternary151.0149.0 – 153.0-
¹³C Pyridine C-4 (-Cl)Quaternary144.5143.0 – 146.0-
¹³C Pyridine C-3 (-CO₂Et)Quaternary128.0126.0 – 130.0-
¹³C Pyridine C-5 (-H)Methine126.5125.0 – 128.0-
¹³C Ester -CH₂-Methylene62.861.5 – 63.5-
¹³C Ester -CH₃Methyl14.113.5 – 15.0-

Standardized Experimental Protocol

To ensure data integrity and reproducibility, the following protocol establishes a self-validating system based on IUPAC 2008 guidelines for chemical shift referencing[2].

Step 1: Sample Preparation
  • Action: Dissolve 15 mg (for ¹H) or 45 mg (for ¹³C) of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: The higher mass for ¹³C acquisition compensates for the low natural isotopic abundance (1.1%) and low gyromagnetic ratio of carbon-13, significantly reducing the required number of transients (scans) to achieve a >10:1 signal-to-noise ratio. CDCl₃ is selected because its non-polar nature effectively solvates the functionalized pyridine without inducing severe hydrogen-bonding shifts.

  • Self-Validation Checkpoint: Visually inspect the NMR tube. Any particulate matter will cause magnetic susceptibility gradients, broadening the spectral lines. Filter through glass wool if the solution is not perfectly transparent.

Step 2: Probe Tuning and Shimming
  • Action: Insert the sample, regulate the probe temperature to exactly 298K, and perform gradient shimming on the ²H lock signal of CDCl₃.

  • Causality: Chemical shifts are inherently temperature-dependent. Locking the temperature at 298K ensures compliance with IUPAC reporting standards[2]. Shimming homogenizes the static magnetic field ( B0​ ) across the sample volume, which is critical for resolving the fine 7.1 Hz J -coupling of the ethyl group.

  • Self-Validation Checkpoint: Acquire a single-scan ¹H spectrum. The internal TMS peak must have a line width at half height (FWHM) of <1.0 Hz. If broader, re-shim the Z-axis gradients before proceeding.

Step 3: Data Acquisition Parameters
  • Action:

    • ¹H NMR: Set a spectral width of 12 ppm, an acquisition time (AQ) of 3.0 s, and a relaxation delay ( D1​ ) of 2.0 s.

    • ¹³C NMR: Set a spectral width of 220 ppm, AQ of 1.0 s, and a D1​ of 5.0 s.

  • Causality: As noted in the structural analysis, the molecule contains six quaternary carbons. Because they lack attached protons, they cannot undergo efficient dipole-dipole relaxation. A prolonged D1​ (5.0 s) is mandatory to allow these nuclei to return to thermal equilibrium between pulses, ensuring their signals are not saturated and lost in the baseline noise.

Step 4: Processing and IUPAC Referencing
  • Action: Apply a 0.3 Hz (for ¹H) or 1.0 Hz (for ¹³C) exponential line-broadening window function prior to Fourier Transformation. Phase and baseline correct the spectrum. Reference the internal TMS signal to exactly 0.00 ppm.

  • Causality: The unified IUPAC scale mandates TMS as the universal zero-point reference[1]. This eliminates chemical shift discrepancies caused by bulk magnetic susceptibility differences between varying solvent batches, ensuring the data is objectively comparable against in-silico predictions.

Validation Workflow Visualization

NMR_Validation_Workflow A 1. Sample Preparation 0.6 mL CDCl3 0.03% TMS B 2. Data Acquisition 1H & 13C NMR Standardized 298K A->B C 3. Signal Processing Zero-Filling & FT Phase Correction B->C D 4. IUPAC Referencing TMS = 0.00 ppm C->D E 5. Modality Comparison High-Field vs. Benchtop vs. In-Silico D->E

Caption: Workflow for the comparative validation of NMR chemical shifts.

References

  • Harris, R. K., Becker, E. D., Cabral de Menezes, S. M., Goodfellow, R., & Granger, P. "NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001)." Pure and Applied Chemistry, 73(11), 1795-1818 (2001).[1] Available at: [Link]

  • Harris, R. K., Becker, E. D., Cabral de Menezes, S. M., Granger, P., Hoffman, R. E., & Zilm, K. W. "Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008)." Pure and Applied Chemistry, 80(1), 59-84 (2008).[2] Available at: [Link]

Sources

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